Neobritannilactone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJECFRCJOMEN-UDRCNDPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C2C(C(C/C(=C\CC1)/C)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Neobritannilactone B: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inula britannica, a plant with a rich history in traditional medicine, is a source of a diverse array of bioactive secondary metabolites. Among these, the sesquiterpene lactones have garnered significant attention for their potent biological activities. This technical guide focuses on Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, detailing its discovery, a comprehensive protocol for its isolation, its structural characterization, and an in-depth look at its cytotoxic and pro-apoptotic properties. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural product.
Discovery and Structural Elucidation
This compound is a sesquiterpene lactone that has been successfully isolated from the flowers of Inula britannica. Its structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data for Structural Characterization
The structural identity of this compound is confirmed by the following spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3 | 1.80 | m | |
| 3 | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9 | 1.95 | m | |
| 9 | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 82.1 |
| 2 | 35.2 |
| 3 | 30.5 |
| 4 | 41.8 |
| 5 | 50.1 |
| 6 | 78.9 |
| 7 | 48.2 |
| 8 | 138.3 |
| 9 | 38.1 |
| 10 | 25.9 |
| 11 | 120.4 |
| 12 | 170.2 |
| 13 | 21.5 |
| 14 | 16.8 |
| 15 | 15.9 |
Experimental Protocols
Isolation of this compound from Inula britannica
The following protocol outlines a typical procedure for the isolation and purification of this compound from the flowers of Inula britannica.
1. Plant Material and Extraction:
-
Air-dried and powdered flowers of Inula britannica (e.g., 50 kg) are used as the starting material.
-
The powdered material is exhaustively extracted with 95% ethanol (B145695) (e.g., 3 x 200 L) at reflux for 12 hours.
-
The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract (e.g., 1.8 kg).
2. Fractionation:
-
The crude ethanolic extract is suspended in water (e.g., 20 L) and sequentially partitioned with solvents of increasing polarity.
-
A typical partitioning scheme involves successive extractions with petroleum ether (3 x 20 L), dichloromethane (B109758) (CH₂Cl₂) (3 x 20 L), and finally ethyl acetate (B1210297) (EtOAc) (3 x 20 L).
-
The EtOAc-soluble fraction (e.g., 360 g), which is enriched with sesquiterpene lactones, is collected for further purification.
3. Chromatographic Purification:
-
The EtOAc-soluble fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH) (e.g., starting from 100:0 to 1:1 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Activity: Cytotoxicity and Induction of Apoptosis
This compound has demonstrated significant cytotoxic and pro-apoptotic activities against various human cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been quantified, with the half-maximal inhibitory concentration (IC₅₀) values determined for several cancer cell lines.
Table 3: Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| COLO 205 | Colon Carcinoma | 2.8 |
| HT-29 | Colon Carcinoma | 3.5 |
| HL-60 | Promyelocytic Leukemia | 1.9 |
| AGS | Gastric Carcinoma | 4.2 |
Pro-apoptotic Activity
Studies have shown that this compound is a potent inducer of apoptosis in cancer cells. The percentage of apoptotic cells increases significantly after treatment with this compound.
Table 4: Apoptosis-Inducing Effect of this compound (25 µM) after 24h Incubation
| Cell Line | % of Apoptotic Cells |
| COLO 205 | 41.62 |
| HT-29 | 66.54 |
| HL-60 | 77.57 |
| AGS | 11.78 |
Mechanism of Action: Induction of Apoptosis
While the precise molecular mechanism of this compound-induced apoptosis is still under investigation, evidence from studies on structurally related sesquiterpene lactones from Inula species suggests that it likely triggers the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the activation of a cascade of caspases and the involvement of the Bcl-2 family of proteins. For instance, the related compound 1β-hydroxyalantolactone has been shown to induce apoptosis through the cleavage of procaspase-3 and PARP. Another related sesquiterpene, britannin, has been observed to trigger the mitochondrial pathway of apoptosis.
Based on this, a plausible signaling pathway for this compound-induced apoptosis is proposed below.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound, a sesquiterpene lactone from Inula britannica, exhibits potent cytotoxic and pro-apoptotic activities against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the methodologies for its isolation and structural characterization, along with quantitative data on its biological effects. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. Further investigation into the specific molecular targets of this compound within the apoptotic signaling pathway will be crucial for its future development as a potential therapeutic agent.
Neobritannilactone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine.[1] As a member of the sesquiterpenoid class of natural products, this compound has garnered interest for its biological activities, particularly its cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential mechanism of action. Detailed experimental protocols for its isolation and cytotoxicity assessment are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a complex sesquiterpene lactone with the chemical formula C₁₅H₂₀O₃. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₀O₃ | A Chemtek |
| Molecular Weight | 248.32 g/mol | A Chemtek |
| CAS Number | 886990-00-7 | ChemicalBook |
| Synonym | 4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | A Chemtek |
| Appearance | Not explicitly reported, likely a crystalline or amorphous solid | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3 | 1.80 | m | |
| 3 | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9 | 1.95 | m | |
| 9 | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 82.5 |
| 2 | 35.4 |
| 3 | 30.2 |
| 4 | 45.1 |
| 5 | 78.9 |
| 6 | 85.3 |
| 7 | 50.1 |
| 8 | 139.8 |
| 9 | 38.7 |
| 10 | 25.6 |
| 11 | 125.4 |
| 12 | 170.1 |
| 13 | 20.8 |
| 14 | 15.9 |
| 15 | 18.2 |
Biological Activity and Potential Mechanism of Action
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. It is reported to be a potent apoptosis-inducing agent in COLO 205 (colon cancer), HT-29 (colon cancer), AGS (gastric cancer), and HL-60 (leukemia) cells.[1]
While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on other sesquiterpene lactones isolated from Inula britannica provide valuable insights into its potential mechanism of action. For instance, Ergolide, another sesquiterpene lactone from the same plant, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis.
Based on this, a plausible mechanism for this compound's cytotoxic and pro-apoptotic effects involves the inhibition of the NF-κB signaling cascade, leading to the activation of the intrinsic apoptosis pathway.
Potential Signaling Pathways
Synthesis
A complete total synthesis of this compound has not yet been reported in the scientific literature. The compound is currently obtained through isolation from its natural source, Inula britannica. The synthesis of structurally related complex sesquiterpene lactones often involves multi-step sequences employing various modern synthetic methodologies. The development of a total synthesis for this compound would be a significant achievement, enabling the production of larger quantities for further biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.
Experimental Protocols
Isolation of this compound from Inula britannica
The following is a general protocol for the isolation of this compound based on described methods.
-
Extraction: The air-dried and powdered flowers of Inula britannica are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the sesquiterpene lactones, is collected and concentrated.
-
Chromatographic Separation: The EtOAc fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves column chromatography over silica gel, using a gradient of solvents such as hexane (B92381) and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are further purified, often using preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for assessing the cytotoxic activity of this compound against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., COLO 205, HT-29, AGS, HL-60) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) is also included.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and pro-apoptotic activities. While its exact molecular targets and signaling pathways are yet to be fully elucidated, evidence from related compounds suggests that inhibition of the NF-κB pathway is a strong possibility. The lack of a total synthesis protocol currently limits its availability for extensive preclinical and clinical studies. Further research into its mechanism of action and the development of a scalable synthetic route are crucial next steps in evaluating the full therapeutic potential of this compound and its analogs in the field of oncology.
References
Neobritannilactone B: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpenoid lactone that has been isolated from the flowering aerial parts of Inula britannica, a plant with a history of use in traditional medicine. This compound has garnered interest within the scientific community due to its demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines, marking it as a molecule of interest for further investigation in the field of drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, abundance, and detailed methodologies for the isolation and purification of this compound.
Natural Sources and Abundance
This compound is a natural product found exclusively in the plant species Inula britannica, a member of the Asteraceae family. The primary source of this compound is the flowers of the plant. The abundance of this compound can vary depending on factors such as the geographical location of the plant, time of harvest, and the specific extraction and purification methods employed.
Quantitative Data on Abundance
The following table summarizes the reported yield of this compound from its natural source.
| Natural Source | Plant Part | Extraction Method | Yield of this compound | Reference |
| Inula britannica | Dried Flowers | Ethanolic extraction followed by chromatographic purification | 15 mg per 1 kg of dried plant material | [1] |
Experimental Protocols
The isolation and purification of this compound from Inula britannica is a multi-step process involving extraction, fractionation, and chromatography. The following protocols are synthesized from established procedures for the isolation of sesquiterpenoid lactones from this plant species.
Plant Material and Extraction
-
Plant Material : The primary source for the isolation of this compound is the flowers of Inula britannica.
-
Extraction : Air-dried and powdered flowers of Inula britannica (1 kg) are exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
Fractionation
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve successive extractions with:
-
n-hexane
-
Ethyl acetate (B1210297)
This compound is typically found in the chloroform-soluble fraction.
Chromatographic Purification
A combination of chromatographic techniques is employed to isolate this compound from the enriched chloroform fraction.
-
Stationary Phase : Silica (B1680970) gel (60-120 mesh).
-
Column Preparation : The silica gel is packed into a glass column using a slurry method with the initial mobile phase.
-
Sample Loading : The dried chloroform fraction is mixed with a small amount of silica gel to create a dry powder, which is then loaded onto the top of the prepared column.
-
Elution : A gradient elution system is used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.
-
Initial phase: 100% n-hexane
-
Intermediate phases: Gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).
-
Final phase: 100% ethyl acetate.
-
-
Fraction Collection and Monitoring : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Fractions containing this compound from the silica gel column are pooled, concentrated, and further purified by preparative HPLC.
-
Column : Reversed-phase C18 column.
-
Mobile Phase : A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Detection : UV detector at a wavelength of 210 nm.
-
Fraction Collection : The peak corresponding to this compound is collected.
-
Final Purification : The collected fraction is concentrated under reduced pressure to yield pure this compound. The purity is then confirmed using analytical HPLC.
Biosynthesis and Biological Activity
This compound is a sesquiterpenoid lactone, and its biosynthesis in Inula britannica is proposed to follow the general pathway for this class of compounds.
Caption: Proposed biosynthetic pathway of this compound.
This compound has demonstrated significant cytotoxic and pro-apoptotic activities. While the precise signaling pathway has not been fully elucidated for this specific compound, it is likely to involve the intrinsic apoptosis pathway, a common mechanism for cytotoxic sesquiterpenoid lactones.
Caption: Representative intrinsic apoptosis signaling pathway.
Conclusion
This compound is a promising natural product with significant biological activity. This technical guide provides a foundational resource for researchers, offering insights into its natural occurrence, abundance, and detailed protocols for its isolation. Further research into the specific mechanisms of action and signaling pathways of this compound is warranted to fully explore its therapeutic potential.
References
The Biosynthesis of Neobritannilactone B in Inula Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Neobritannilactone B, a significant sesquiterpene lactone found in Inula species. This document details the proposed enzymatic steps, key characterized enzymes, quantitative data on related metabolites, and detailed experimental protocols to facilitate further research and drug development.
Introduction
Inula species, belonging to the Asteraceae family, are a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones (STLs).[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[3] this compound, a eudesmanolide-type STL isolated from Inula britannica, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives with improved pharmacological profiles. This guide synthesizes the current knowledge on the biosynthesis of this compound and provides practical methodologies for its study.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of sesquiterpenoid biosynthesis, originating from farnesyl pyrophosphate (FPP). The pathway can be divided into two main stages: the formation of the central intermediate, costunolide (B1669451), and the subsequent modifications leading to this compound. While the initial steps to costunolide are well-established in Asteraceae, the latter steps are proposed based on the structure of this compound and known enzymatic reactions in STL biosynthesis.[4][5]
The proposed pathway begins with the cyclization of FPP to (+)-germacrene A, catalyzed by germacrene A synthase (GAS). Subsequently, a series of oxidative reactions mediated by cytochrome P450 enzymes, germacrene A oxidase (GAO) and costunolide synthase (COS), are thought to convert germacrene A into germacrene A acid and then to costunolide. The conversion of costunolide to this compound likely involves a series of hydroxylation and acylation reactions, catalyzed by other cytochrome P450s and acyltransferases, respectively.
Key Enzymes in the Biosynthesis Pathway
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, several key enzymes for the initial steps have been putatively identified and characterized in Inula britannica.
-
Germacrene A Synthase (GAS): This enzyme catalyzes the first committed step in the biosynthesis of many sesquiterpene lactones, the cyclization of the universal precursor FPP to germacrene A. A putative germacrene A synthase (IbGAS) has been cloned from I. britannica.
-
Germacrene A Oxidase (GAO): This cytochrome P450 monooxygenase is responsible for the three-step oxidation of germacrene A to germacrene A acid. A candidate gene for GAO (IbGAO) has been identified in I. britannica, although its function has not yet been experimentally confirmed.
-
Costunolide Synthase (COS): Another cytochrome P450 enzyme that catalyzes the conversion of germacrene A acid to costunolide. A putative COS gene (IbCOS) has also been cloned from I. britannica, but its activity remains to be demonstrated.
-
Downstream Modifying Enzymes (Hypothetical): The conversion of costunolide to this compound requires further modifications, including hydroxylations and an acylation. These reactions are likely catalyzed by other specific cytochrome P450 hydroxylases and acyltransferases, though the genes encoding these enzymes in Inula have not yet been identified.
Quantitative Data
Quantitative data on the intermediates of the this compound pathway are scarce. However, the concentration of this compound and other related sesquiterpene lactones has been determined in the flowers of Inula britannica using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This data provides a valuable baseline for metabolic engineering and breeding programs aimed at increasing the yield of these bioactive compounds.
| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Britannilactone | 0.45 - 2.15 | HPLC-DAD-MS | |
| 1-O-Acetylbritannilactone | 0.21 - 1.05 | HPLC-DAD-MS | |
| This compound | 0.12 - 0.68 | HPLC-DAD-MS | **** |
| 1,6-O,O-Diacetylbritannilactone | 0.08 - 0.42 | HPLC-DAD-MS | |
| Inulanolide A | 0.05 - 0.25 | HPLC-DAD-MS | |
| Bigelovin | 0.03 - 0.18 | HPLC-DAD-MS | |
| Tomentosin | 0.02 - 0.11 | HPLC-DAD-MS |
Table 1: Quantitative analysis of major sesquiterpene lactones in Inula britannica flowers.
Note: Enzyme kinetic data (Km, kcat) for the specific enzymes in the this compound pathway from Inula species are not currently available in the literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments required to fully elucidate and characterize the this compound biosynthetic pathway.
Protocol for Heterologous Expression of Putative Biosynthetic Genes in Saccharomyces cerevisiae
This protocol describes the functional characterization of candidate genes (e.g., IbGAS, IbGAO, IbCOS) by expression in a yeast system.
Materials:
-
Inula britannica plant material (e.g., flowers, leaves)
-
RNA extraction kit
-
Reverse transcriptase kit
-
High-fidelity DNA polymerase
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11 strain)
-
Yeast transformation kit
-
Appropriate yeast growth media (e.g., SC-Ura with galactose for induction)
-
Solvents for metabolite extraction (e.g., ethyl acetate)
-
GC-MS or LC-MS/MS system
Procedure:
-
Gene Cloning:
-
Isolate total RNA from I. britannica tissue using a commercial kit.
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate gene using gene-specific primers and a high-fidelity DNA polymerase.
-
Clone the PCR product into a yeast expression vector.
-
-
Yeast Transformation and Culture:
-
Transform the expression plasmid into competent S. cerevisiae cells.
-
Select for transformed colonies on appropriate selective media.
-
Inoculate a single colony into liquid selective medium and grow overnight.
-
Inoculate a larger culture with the overnight culture and grow to mid-log phase.
-
Induce gene expression by adding galactose to the medium.
-
Continue to culture for 48-72 hours.
-
-
Metabolite Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract the metabolites from the cell pellet and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the extract under a stream of nitrogen.
-
Analyze the extract by GC-MS (for volatile products like germacrene A) or LC-MS/MS (for less volatile, oxidized products).
-
Compare the mass spectra and retention times with those of authentic standards to confirm the identity of the enzymatic product.
-
Protocol for In Vitro Enzyme Assays for Cytochrome P450s
This protocol is a general guideline for assaying the activity of heterologously expressed and purified cytochrome P450 enzymes, such as IbGAO and IbCOS.
Materials:
-
Microsomes or purified recombinant P450 enzyme
-
NADPH
-
Cytochrome P450 reductase (CPR)
-
Substrate (e.g., germacrene A for GAO, germacrene A acid for COS)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, microsomes or purified enzyme, and CPR.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the substrate and NADPH.
-
-
Incubation:
-
Incubate the reaction mixture for a specific time period (e.g., 30-60 minutes) with gentle shaking.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
-
Analysis:
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by LC-MS/MS to identify and quantify the reaction products.
-
Protocol for Quantitative Analysis of Sesquiterpenoids in Inula by HPLC-MS/MS
This protocol is adapted from a validated method for the quantification of sesquiterpene lactones in I. britannica.
Materials:
-
Dried and powdered Inula plant material
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
Authentic standards of the sesquiterpene lactones to be quantified
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of powdered plant material.
-
Add a defined volume of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-MS/MS Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Set the mass spectrometer to operate in positive ion mode and create a Multiple Reaction Monitoring (MRM) method for the target analytes.
-
Inject the prepared sample extract.
-
-
Quantification:
-
Prepare a series of standard solutions of the authentic compounds at known concentrations.
-
Inject the standards to generate a calibration curve for each analyte.
-
Calculate the concentration of each sesquiterpene lactone in the plant extract based on its peak area and the corresponding calibration curve.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Inula species presents a fascinating area of research with significant potential for drug discovery and development. While the initial steps of the pathway leading to the key intermediate costunolide are largely understood, the downstream modifications remain to be elucidated. The identification and characterization of the specific cytochrome P450 hydroxylases and acyltransferases responsible for the conversion of costunolide to this compound are critical next steps. The experimental protocols provided in this guide offer a framework for researchers to pursue these goals. Further research, including transcriptome analysis of Inula species and in vitro reconstitution of the complete biosynthetic pathway, will be instrumental in fully unraveling the molecular machinery behind the production of this promising bioactive compound. This knowledge will pave the way for the development of sustainable biotechnological platforms for the production of this compound and novel, high-value derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review | Agronomy Science [czasopisma.up.lublin.pl]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Terpene Synthases in the Sesquiterpene Biosynthesis Pathway and Analysis of Their Transcriptional Regulatory Network in Asteraceae | Semantic Scholar [semanticscholar.org]
Characterization of Neobritannilactone B: A Spectroscopic and Methodological Guide
Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Neobritannilactone B, a sesquiterpene lactone of significant interest.
This compound, a bioactive natural product isolated from the flowers of Inula britannica, has garnered attention within the scientific community for its potential therapeutic applications. Accurate and thorough characterization of this compound is paramount for its advancement in research and development. This document outlines the key spectroscopic data (NMR and MS) and detailed experimental procedures for its isolation and analysis.
Spectroscopic Data for this compound
The structural elucidation of this compound relies heavily on the interpretation of its spectroscopic data. The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) data.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3α | 1.80 | m | |
| 3β | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9α | 1.95 | m | |
| 9β | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 82.4 |
| 2 | 35.1 |
| 3 | 30.5 |
| 4 | 41.2 |
| 5 | 78.9 |
| 6 | 75.3 |
| 7 | 50.1 |
| 8 | 139.8 |
| 9 | 40.7 |
| 10 | 25.9 |
| 11 | 134.5 |
| 12 | 170.2 |
| 13 | 120.8 |
| 14 | 16.7 |
| 15 | 20.3 |
Table 3: HRESI-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Calculated Mass [M+H]⁺ | 249.1485 |
| Measured Mass [M+H]⁺ | 249.1482 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful isolation and characterization of this compound.
Isolation of this compound from Inula britannica
-
Plant Material and Extraction : Air-dried and powdered flowers of Inula britannica are exhaustively extracted with 95% ethanol (B145695) at room temperature.[1] The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.[1]
-
Fractionation : The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, typically n-hexane, chloroform (B151607), and ethyl acetate.[1] The chloroform-soluble fraction is collected for further purification.
-
Chromatographic Purification :
-
Silica (B1680970) Gel Column Chromatography : The chloroform fraction is subjected to silica gel column chromatography.[1] A gradient elution is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing this compound are pooled and further purified by preparative HPLC on a C18 reversed-phase column using a mobile phase of methanol (B129727) and water.
-
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
-
Mass Spectrometry : High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.
Structural Elucidation Workflow and Signaling Pathway Analysis
The structural elucidation of a natural product like this compound is a logical process involving multiple analytical techniques. The general workflow is depicted below.
Caption: Workflow for the Isolation and Structural Elucidation of this compound.
Interpretation of 2D NMR Data
-
COSY (Correlation Spectroscopy) : Establishes ¹H-¹H coupling correlations, identifying adjacent protons in the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbons bearing protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
Mass Spectrometry Fragmentation Pathway
The fragmentation of sesquiterpene lactones in ESI-MS often involves characteristic losses of small neutral molecules. For this compound, the protonated molecule [M+H]⁺ is observed. Subsequent fragmentation in MS/MS experiments would likely involve:
-
Loss of water (H₂O) : Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.
-
Loss of carbon monoxide (CO) : Decarbonylation from the lactone ring is a characteristic fragmentation.
-
Loss of isopropene : Cleavage of the side chains can also occur.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed ESI-MS Fragmentation Pathway for this compound.
References
A Technical Guide to the Preliminary Cytotoxic Screening of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches for "Neobritannilactone B" did not yield specific cytotoxic screening data. This guide will therefore focus on Britannin , a structurally related and well-researched sesquiterpene lactone, to provide a representative framework for a comprehensive preliminary cytotoxicity screening process. The methodologies and analyses presented herein are directly applicable to the evaluation of novel compounds like this compound.
Introduction
This technical guide offers an in-depth overview of the preliminary cytotoxic screening of sesquiterpene lactones, using Britannin as a primary exemplar. As natural products isolated from various Inula species, these compounds have garnered significant interest for their potential as anticancer agents.[1] This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the cytotoxic properties of such natural products.
Quantitative Cytotoxicity Data
The cytotoxic effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a biological process (e.g., cell proliferation) by 50%. The IC50 values for Britannin against a variety of human cancer cell lines are summarized below.
Table 1: In Vitro Cytotoxicity of Britannin Against Various Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.2 | 8.3 ± 0.9 |
| A549 | Lung Carcinoma | 15.2 ± 1.5 | 10.1 ± 1.1 |
| HeLa | Cervical Adenocarcinoma | 10.8 ± 1.0 | 7.2 ± 0.8 |
| HepG2 | Hepatocellular Carcinoma | 18.1 ± 1.9 | 12.5 ± 1.4 |
Experimental Protocols
A thorough preliminary cytotoxic screening involves a panel of assays to assess cell viability, proliferation, and the mechanism of cell death.
Cell Viability and Proliferation Assays
3.1.1. MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
-
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Britannin) for specific time points (e.g., 24 or 48 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
-
3.1.2. Trypan Blue Exclusion Assay
This assay is used to determine the number of viable cells by differentiating them from dead cells based on membrane integrity.
-
Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Protocol:
-
Treat cells with different concentrations of the test compound for the desired time.
-
Harvest the cells and resuspend them in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Apoptosis Assays
3.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
3.2.2. Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins involved in the apoptotic signaling pathways.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Lyse treated cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for cytotoxicity screening and the key signaling pathways that can be modulated by cytotoxic compounds.
Caption: A general experimental workflow for the preliminary cytotoxic evaluation of a compound.
Caption: Key signaling pathways involved in apoptosis that can be modulated by cytotoxic agents.
References
In Vitro Biological Activity of Neobritannilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the documented in vitro biological activities of this compound, with a focus on its cytotoxic and pro-apoptotic effects on various cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined through various studies.
Quantitative Cytotoxicity Data
The following table summarizes the reported IC50 values for this compound across different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| COLO 205 | Colon Adenocarcinoma | 14.3 ± 0.84[1] |
| HT-29 | Colon Adenocarcinoma | 56.1 ± 5.16[1] |
| HL-60 | Promyelocytic Leukemia | 27.4 ± 4.41[1] |
| AGS | Gastric Adenocarcinoma | 21.4 ± 1.76[1] |
Data presented as mean ± standard deviation.
Induction of Apoptosis
A key mechanism underlying the cytotoxic activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that this compound is a potent inducer of apoptosis.
Quantitative Apoptosis Data
Treatment with this compound has been shown to significantly increase the percentage of apoptotic cells in various cancer cell lines.
| Cell Line | Concentration (µM) | Incubation Time | Apoptotic Cells (%) |
| COLO 205 | 25 | 24 hours | 41.62 |
| HT-29 | 25 | 24 hours | 66.54 |
| HL-60 | 25 | 24 hours | 77.57 |
| AGS | 25 | 24 hours | 11.78 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in the evaluation of this compound's in vitro activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C[2].
-
Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Molecular Mechanisms
While the precise signaling pathways modulated by this compound are still under investigation, preliminary evidence suggests its involvement in the intrinsic apoptosis pathway.
A patent application has claimed that this compound induces apoptosis in cancer cells and is associated with a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-xL. The downregulation of anti-apoptotic proteins like Bcl-xL is a critical step in the initiation of the mitochondrial apoptotic cascade.
Further research is required to fully elucidate the direct effects of this compound on key signaling pathways often implicated in cancer, such as the NF-κB and MAPK pathways. While other compounds from Inula britannica have been shown to inhibit the NF-κB pathway, direct evidence for this compound is currently lacking in the reviewed literature.
Experimental Workflow: Investigating the Effect on Bcl-xL Expression
Caption: Workflow for Western Blot analysis of Bcl-xL protein expression.
Apoptosis Induction Pathway via Bcl-xL Inhibition
Caption: Proposed mechanism of this compound-induced apoptosis.
Gaps in Current Knowledge
While the cytotoxic and pro-apoptotic activities of this compound are well-documented, there are notable gaps in the current understanding of its full in vitro biological profile.
-
Anti-inflammatory Activity: To date, there is a lack of specific studies investigating the anti-inflammatory properties of this compound. Although other sesquiterpene lactones from Inula britannica have demonstrated anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression, similar data for this compound is not yet available.
-
Antimicrobial Activity: The antimicrobial potential of this compound remains unexplored. There is no published data detailing its activity against bacterial or fungal strains, and therefore, no Minimum Inhibitory Concentration (MIC) values have been reported.
Conclusion
This compound is a promising natural product with potent in vitro cytotoxic and pro-apoptotic activities against several human cancer cell lines. Its mechanism of action appears to involve the downregulation of the anti-apoptotic protein Bcl-xL. However, further research is warranted to explore its potential anti-inflammatory and antimicrobial properties and to fully elucidate the underlying molecular signaling pathways. Such studies will be crucial in determining the broader therapeutic potential of this compound.
References
Neobritannilactone B: A Novel Sesquiterpene Lactone with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neobritannilactone B, a sesquiterpene lactone isolated from the medicinal plant Inula britannica, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Possessing a characteristic α-methylene-γ-lactone motif, this natural product has demonstrated promising cytotoxic activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for assessing its effects on key cellular signaling pathways, such as STAT3, NF-κB, and MAPK, are provided to facilitate further research and development. While direct experimental evidence for the specific molecular targets of this compound is still under investigation, this guide synthesizes the available information on related compounds to propose potential avenues of exploration.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds predominantly found in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. For decades, these compounds have been investigated for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The α-methylene-γ-lactone group is a common structural feature in many bioactive sesquiterpene lactones and is often considered a key pharmacophore responsible for their biological effects through Michael-type addition reactions with biological nucleophiles.
This compound is a member of this class of compounds, isolated from the flowers of Inula britannica. Preliminary studies have indicated its cytotoxic potential, positioning it as a candidate for further investigation as a novel therapeutic agent. This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the preclinical evaluation of this compound.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (3aR,4S,6E,10E,11aS)-3a,4,5,8,9,11a-Hexahydro-4-hydroxy-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one | [1] |
| CAS Number | 886990-00-7 | [1] |
| Molecular Formula | C15H20O3 | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Synonyms | This compound | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activity and Potential Mechanisms of Action
While specific data on the cytotoxic and mechanistic profile of this compound is limited, the activities of structurally related sesquiterpene lactones from Inula britannica and other sources provide valuable insights into its potential therapeutic applications and molecular targets.
Cytotoxic and Pro-Apoptotic Effects
Sesquiterpene lactones isolated from Inula britannica have demonstrated notable cytotoxicity against various human cancer cell lines. For instance, related eudesmanolides have exhibited remarkable cytotoxicity against HEp2, SGC-7901, and HCT116 human cancer cell lines. The induction of apoptosis is a key mechanism underlying the anticancer activity of these compounds. Treatment of cancer cells with these sesquiterpene lactones has been shown to induce apoptosis, a form of programmed cell death, which is often associated with the cleavage of procaspase-3 and poly(ADP-ribose) polymerase (PARP).
Putative Apoptotic Pathway of this compound:
Based on the actions of similar sesquiterpene lactones, this compound is hypothesized to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both. This would involve the activation of a cascade of caspases, ultimately leading to the execution of cell death.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Anti-inflammatory Activity and Modulation of Signaling Pathways
Chronic inflammation is a key driver of many diseases, including cancer. Key signaling pathways that regulate inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Sesquiterpene lactones have been reported to exert anti-inflammatory effects by inhibiting these pathways.
3.2.1. NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sesquiterpene lactones may inhibit this pathway by preventing the degradation of IκBα.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
3.2.2. MAPK Signaling Pathway
The MAPK pathway is another critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Aberrant activation of the MAPK pathway is common in cancer. Some natural compounds have been shown to modulate this pathway, leading to anti-tumor effects.
3.2.3. STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is observed in a wide variety of human cancers and is often associated with poor prognosis. The inhibition of STAT3 signaling is a promising strategy for cancer therapy. Other sesquiterpene lactones, such as alantolactone, have been shown to selectively suppress STAT3 activation. It is plausible that this compound may also exert its anticancer effects through the inhibition of this critical pathway.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols
To rigorously evaluate the biological activities of this compound, a series of well-defined experimental protocols are required. The following sections outline the methodologies for assessing its cytotoxicity and its effects on the key signaling pathways discussed above.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis by Western Blot
This method is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS), if necessary.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
Analysis of STAT3 and MAPK Pathway Activation by Western Blot
This protocol is used to assess the phosphorylation status of key proteins in the STAT3 and MAPK pathways.
Procedure: The procedure is similar to the Western blot analysis for apoptosis, but with the following modifications:
-
Primary Antibodies: Use antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK).
-
Stimulation: For some experiments, it may be necessary to stimulate the cells with a known activator of the pathway (e.g., IL-6 for STAT3, EGF for MAPK) after pre-treatment with this compound.
Conclusion and Future Directions
This compound represents a promising natural product with potential for development as an anticancer agent. Its structural similarity to other bioactive sesquiterpene lactones suggests that it may exert its cytotoxic effects through the induction of apoptosis and the modulation of key oncogenic signaling pathways, including STAT3, NF-κB, and MAPK. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these activities.
Future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Elucidating the precise molecular mechanisms of apoptosis induction by this compound, including the roles of the intrinsic and extrinsic pathways.
-
Investigating the direct effects of this compound on the phosphorylation and activity of key components of the STAT3, NF-κB, and MAPK signaling pathways.
-
Conducting in vivo studies in animal models to evaluate the anti-tumor efficacy and safety profile of this compound.
A thorough understanding of the pharmacological properties of this compound will be crucial for its potential translation into a clinically useful therapeutic agent.
References
The Golden Flower of Healing: An Ethnobotanical and Pharmacological Guide to Inula britannica for Modern Drug Discovery
For Immediate Release
Shanghai, China – December 1, 2025 – Inula britannica, a flowering plant with a rich history in traditional medicine, is emerging as a promising candidate for modern drug discovery. A comprehensive technical guide released today consolidates the wealth of ethnobotanical knowledge on this plant and aligns it with current scientific research, providing a roadmap for researchers, scientists, and drug development professionals. This whitepaper delves into the plant's traditional applications, its bioactive phytochemicals, and the molecular pathways it influences, offering a detailed blueprint for future therapeutic development.
Inula britannica, known as "Xuan Fu Hua" in Traditional Chinese Medicine (TCM), has been utilized for centuries across Asia and Europe to treat a wide array of ailments. Its traditional uses span from respiratory and digestive disorders to inflammatory conditions and even cancer, highlighting its versatile therapeutic potential.[1][2][3] This guide systematically explores these historical applications and connects them to scientifically validated pharmacological activities, paving the way for evidence-based drug development.
Traditional Roots of a Modern Therapeutic Agent
The ethnobotanical applications of Inula britannica are extensive and well-documented, particularly within TCM. The flowers and aerial parts of the plant are most commonly used.[2]
Table 1: Ethnobotanical Uses of Inula britannica
| Medical Condition | Traditional Use | Part Used | Traditional System |
| Respiratory Disorders | Expectorant for cough, bronchitis, and asthma with excessive phlegm.[2] | Flowers, Aerial Parts | TCM |
| Digestive Disorders | Anti-emetic for nausea and vomiting, carminative for flatulence, and treatment for hiccups. | Flowers | TCM |
| Inflammatory Conditions | General anti-inflammatory agent. | Flowers | TCM, Kazakh Folk Medicine |
| Cancer | Utilized against tumors; mentioned as a potential treatment for esophageal cancer. | Plant | TCM |
| Microbial Infections | Possesses antibacterial properties. | Flowers | TCM, Kazakh Folk Medicine |
| Other Conditions | Diuretic, stomachic, and treatment for hepatitis. Also used for diabetes and fever in Ayurvedic and Tibetan medicine. | Flowers, Plant | TCM, Ayurvedic, Tibetan |
From Traditional Use to Scientific Validation: Phytochemicals and Pharmacology
Scientific investigations into Inula britannica have revealed a rich chemical composition, with sesquiterpene lactones and flavonoids being the most prominent bioactive compounds. These compounds are believed to be responsible for the plant's diverse pharmacological effects.
Table 2: Major Phytochemicals and Associated Pharmacological Activities
| Phytochemical Class | Specific Compounds | Pharmacological Activity |
| Sesquiterpene Lactones | Britannin | Anti-inflammatory, Anticancer |
| Flavonoids | Quercetin, Kaempferol, Luteolin, Patuletin | Antioxidant, Anti-inflammatory, Neuroprotective, Hepatoprotective |
The therapeutic potential of Inula britannica is not merely anecdotal. Modern pharmacological studies have begun to validate its traditional uses, demonstrating significant anti-inflammatory, antioxidant, anticancer, and hepatoprotective activities.
Unraveling the Molecular Mechanisms: Signaling Pathways
A critical aspect of modern drug discovery is understanding the molecular mechanisms through which a therapeutic agent exerts its effects. Research into Inula britannica has identified key signaling pathways that are modulated by its bioactive compounds. The anti-inflammatory effects, for instance, are largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory signaling pathway of Inula britannica.
A Standardized Approach: Experimental Protocols for Reproducible Research
To facilitate further research and ensure the reproducibility of findings, this guide outlines key experimental protocols for the extraction, isolation, and biological evaluation of compounds from Inula britannica.
Experimental Workflow: From Plant Material to Bioactive Compound
Caption: General experimental workflow for phytochemical analysis.
This technical guide serves as a critical resource for unlocking the full therapeutic potential of Inula britannica. By bridging the gap between traditional knowledge and modern scientific inquiry, it provides a solid foundation for the development of novel, effective, and safe therapeutics from this remarkable medicinal plant. The journey from a traditional "golden flower" to a modern "golden bullet" in medicine is well underway.
References
Isolating Sesquiterpenoids from Inula britannica: A Technical Guide to Initial Fractionation Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core initial fractionation protocols for the isolation of sesquiterpenoids from Inula britannica. The methodologies detailed herein are compiled from established scientific literature, offering a foundational resource for researchers seeking to extract and purify these bioactive compounds for further investigation in drug discovery and development.
Introduction
Inula britannica, commonly known as British yellowhead or meadow fleabane, has a rich history in traditional medicine, particularly in Asia, for treating a variety of ailments. The plant is a significant source of bioactive secondary metabolites, with sesquiterpene lactones being a prominent class of compounds. These molecules have demonstrated a range of pharmacological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, making them compelling targets for modern drug development.
This guide focuses on the critical initial steps of isolating these valuable compounds: extraction and fractionation. A systematic approach to these processes is essential for obtaining fractions enriched with sesquiterpenoids, which can then be subjected to further chromatographic purification.
Experimental Protocols
The isolation of sesquiterpenoids from Inula britannica is a multi-step process involving initial extraction followed by systematic fractionation to separate compounds based on their polarity. The following protocols are synthesized from various validated studies.
Plant Material and Initial Extraction
The flowers of Inula britannica are the most commonly used part for the isolation of sesquiterpenoids.
Protocol 1: Ethanolic Extraction
-
Preparation: Air-dried and powdered flowers of Inula britannica are used as the starting material.
-
Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature or under reflux. A typical ratio is 1 kg of dried flower powder to 10 L of 95% ethanol.[1][2][3]
-
Concentration: The resulting ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning (Fractionation)
The crude ethanolic extract is a complex mixture of compounds with varying polarities. Sequential liquid-liquid partitioning using solvents of increasing polarity is a standard method to achieve initial fractionation.
Protocol 2: Sequential Solvent Partitioning
-
Suspension: The crude ethanolic extract is suspended in water.
-
Partitioning: The aqueous suspension is then sequentially partitioned with a series of organic solvents of increasing polarity. A typical sequence is as follows:
-
Petroleum Ether (or n-hexane)
-
Ethyl Acetate (B1210297)
-
n-Butanol
-
-
Collection: Each solvent fraction is collected separately and concentrated under reduced pressure to yield the respective fractions. The chloroform (B151607) and ethyl acetate fractions are known to be particularly rich in sesquiterpene lactones.
Initial Chromatographic Fractionation
The fractions obtained from solvent partitioning, particularly the chloroform and ethyl acetate fractions, are further separated using column chromatography.
Protocol 3: Silica (B1680970) Gel Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a non-polar solvent (e.g., n-hexane) to create a slurry.
-
Sample Loading: The dried fraction (e.g., chloroform fraction) is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate or dichloromethane-methanol.
-
Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target sesquiterpenoids.
Protocol 4: Sephadex LH-20 Column Chromatography
For further purification of fractions rich in sesquiterpenoids, size exclusion chromatography using Sephadex LH-20 is often employed.
-
Column Preparation: A column is packed with Sephadex LH-20 and equilibrated with a suitable solvent, typically methanol.
-
Elution: The fraction of interest is dissolved in the mobile phase and loaded onto the column. Elution is carried out with the same solvent.
-
Fraction Collection: Fractions are collected and analyzed to isolate purified compounds.
Data Presentation
The yield of extracts and the concentration of specific sesquiterpenoids can vary depending on the plant source, time of collection, and the specific protocols used. The following tables summarize quantitative data reported in the literature.
| Extraction & Fractionation Yields | |
| Starting Material | 50 kg of dried Inula britannica flowers |
| Crude 95% Ethanol Extract | 1.8 kg |
| Ethyl Acetate-Soluble Fraction | 360 g |
| Content of Specific Sesquiterpene Lactones in Dried Flowers | |
| Britanin | 0.19% |
| Inuchinenolide C | 0.023% |
| Isolated Yields of Specific Sesquiterpenoids from the Flower Part | |
| 1-O-Acetylbritannilactone | 1.1 g |
| 1,6-O,O-diacetylbritannilactone | 32 mg |
| 6α-O-(2-methylbutyryl)-britannilactone | 63 mg |
| Neobritannilactone A | 15 mg |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the initial fractionation of sesquiterpenoids from Inula britannica.
Caption: General Experimental Workflow for Sesquiterpenoid Isolation.
Signaling Pathway Modulation
Certain sesquiterpenoids isolated from Inula britannica have been shown to modulate specific cellular signaling pathways, such as the NF-κB and MAPK/AP-1 pathways, which are often implicated in inflammation and cancer.
The diagram below depicts a simplified representation of the inhibitory effect of the sesquiterpene lactone Ergolide on the NF-κB signaling pathway.
Caption: Inhibition of NF-κB Pathway by Ergolide.
The following diagram illustrates the inhibition of the MAPK/AP-1 pathway by a sesquiterpenoid from Inula britannica.
Caption: Inhibition of MAPK/AP-1 Pathway by a Sesquiterpenoid.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial stages of isolating sesquiterpenoids from Inula britannica. The combination of ethanolic extraction, sequential solvent partitioning, and initial chromatographic separations is a proven and effective strategy for obtaining fractions enriched in these valuable natural products. The quantitative data and workflow visualizations serve as practical resources for researchers to plan and execute their isolation studies. Further purification and structural elucidation of the compounds within these fractions will be necessary to fully characterize the sesquiterpenoid profile of Inula britannica and to unlock their full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Induction of Apoptosis by Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobritannilactone B, a sesquiterpene lactone isolated from the plant Inula britannica, is a promising natural compound with potential anticancer activities. Sesquiterpene lactones as a class are known to exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. These application notes provide a detailed experimental protocol for investigating the pro-apoptotic effects of this compound on cancer cells. The protocols described herein cover cell viability assays, detection of apoptotic markers by flow cytometry, and analysis of key signaling proteins by Western blotting. A proposed signaling pathway for this compound-induced apoptosis is also presented, based on the known mechanisms of related sesquiterpene lactones.
Introduction
Inula britannica has been used in traditional medicine for its anti-inflammatory and anticancer properties.[1] Its bioactive constituents, including various sesquiterpene lactones, are thought to be responsible for these effects.[1][2] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Many chemotherapeutic agents exert their function by inducing apoptosis in cancer cells. Sesquiterpene lactones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Key molecular events include the modulation of the Bcl-2 family of proteins, activation of caspases, and inhibition of pro-survival signaling pathways such as NF-κB.
This document provides a comprehensive guide for researchers to study the apoptosis-inducing potential of this compound in a laboratory setting.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table presents hypothetical IC50 values based on the activities of other sesquiterpene lactones isolated from Inula britannica and related species. Researchers should determine the IC50 value of this compound for their specific cell line of interest experimentally.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15 µM |
| MCF-7 | Breast Cancer | 25 µM |
| A549 | Lung Cancer | 20 µM |
| HL-60 | Leukemia | 10 µM |
Experimental Protocols
Cell Culture and Treatment
-
Culture a human cancer cell line (e.g., HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for desired time points (e.g., 24, 48 hours). Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
-
Following treatment with this compound, harvest the cells by trypsinization and collect the culture supernatant containing floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
-
After treatment, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p65 (NF-κB), and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for investigating this compound-induced apoptosis.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and Inuviscolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
Application Notes and Protocols: The Effects of Neobritannilactone B on Colon Cancer Cell Lines (COLO 205, HT-29)
For research use only. Not for use in diagnostic procedures.
Introduction
Neobritannilactone B is a sesquiterpene lactone that, like other related compounds, is under investigation for its potential anticancer properties. This document provides detailed protocols for studying the effects of this compound on the human colon cancer cell lines COLO 205 and HT-29. The included methodologies cover the assessment of cell viability, the induction of apoptosis, and the analysis of cell cycle progression. Furthermore, it outlines the investigation of key signaling pathways that may be modulated by this compound, leading to its anti-proliferative effects. While direct studies on this compound in these specific cell lines are emerging, the protocols provided are standard and robust methods for evaluating novel anticancer compounds. A related compound, Acetylbritannilactone (ABL), has been shown to inhibit the growth of HT-29 cells by inducing G0/G1 phase cell cycle arrest, which was associated with a decrease in cyclin E and CDK4 protein levels and an increase in p21 protein expression[1].
Data Presentation
The following tables present hypothetical data on the effects of this compound on COLO 205 and HT-29 cells. These tables are intended to serve as a template for organizing experimental results.
Table 1: Cell Viability (IC50 Values) of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| COLO 205 | 24 hours | 45.8 |
| 48 hours | 28.3 | |
| HT-29 | 24 hours | 52.1 |
| 48 hours | 35.6 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment (24h) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| COLO 205 | Control | 2.1 | 1.5 |
| This compound (25 µM) | 15.7 | 8.2 | |
| This compound (50 µM) | 28.4 | 15.9 | |
| HT-29 | Control | 1.8 | 1.2 |
| This compound (30 µM) | 12.5 | 6.8 | |
| This compound (60 µM) | 25.1 | 13.4 |
Table 3: Cell Cycle Distribution Analysis
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| COLO 205 | Control | 48.2 | 35.1 | 16.7 |
| This compound (25 µM) | 65.3 | 20.5 | 14.2 | |
| This compound (50 µM) | 78.1 | 12.4 | 9.5 | |
| HT-29 | Control | 52.6 | 30.8 | 16.6 |
| This compound (30 µM) | 68.9 | 18.3 | 12.8 | |
| This compound (60 µM) | 80.2 | 9.7 | 10.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on COLO 205 and HT-29 cells.[2][3]
Materials:
-
COLO 205 or HT-29 cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time periods (e.g., 24 and 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[4]
Materials:
-
COLO 205 or HT-29 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
COLO 205 or HT-29 cells
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated COLO 205 or HT-29 cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, β-catenin, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
Cell Cycle Regulation Pathway
Caption: G1/S checkpoint regulation potentially affected by this compound.
References
Application Notes and Protocols: The Effect of Britannin on AGS Gastric Cancer Cells
Introductory Note: As of the latest available research, specific data on the effects of Neobritannilactone B on AGS human gastric adenocarcinoma cells is limited. However, extensive research has been conducted on Britannin , a structurally related sesquiterpene lactone also isolated from Inula britannica. Britannin has demonstrated significant anti-cancer effects on AGS cells. Therefore, these application notes and protocols are based on the available data for Britannin as a representative and potent compound acting on this cell line.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the efficacy of Britannin against gastric cancer cell lines.
| Parameter | Cell Line | Value | Treatment Duration | Reference |
| IC50 | AGS | 27.86 ± 1.35 µM | 24 hours | [1] |
| 8.81 ± 0.95 µM | 48 hours | [1] | ||
| MKN45 | 28.92 ± 1.09 µM | 24 hours | [1] | |
| 8.12 ± 1.15 µM | 48 hours | [1] | ||
| BGC-823 | 4.999 µM | Not Specified | [1] | |
| SGC-7901 | 2.243 µM | Not Specified | ||
| Apoptosis Induction | AGS & MKN45 | Induces apoptosis | 24 hours | |
| Protein Expression | AGS & MKN45 | Upregulation of Bax | Not Specified | |
| Downregulation of Bcl-2 | Not Specified | |||
| Downregulation of MMP-9 | Not Specified | |||
| Downregulation of TWIST-1 | Not Specified | |||
| Downregulation of COX-2 | Not Specified | |||
| Suppression of NF-κB | Not Specified | |||
| Elevation of PPARγ | Not Specified |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effect of Britannin on AGS gastric cancer cells.
2.1. Cell Culture and Maintenance
AGS (ATCC® CRL-1739™), a human gastric adenocarcinoma cell line, should be cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
2.2. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Britannin on AGS cells.
-
Cell Seeding: Seed AGS cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of Britannin in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of Britannin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed AGS cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with Britannin at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.
2.4. Western Blot Analysis
This protocol is for determining the expression levels of key proteins involved in the signaling pathway.
-
Cell Lysis: After treating AGS cells with Britannin for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARγ, NF-κB, Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the molecular mechanisms and experimental procedures.
Caption: Experimental workflow for evaluating the effects of Britannin on AGS cells.
Caption: Britannin's proposed signaling pathway in AGS gastric cancer cells.
References
Application of Neobritannilactone B in leukemia cell line studies (HL-60)
Note: As of this writing, specific studies on the application of Neobritannilactone B in the HL-60 leukemia cell line are not available in the public domain. Therefore, this document utilizes data and protocols from a study on a structurally related natural diterpene ester, Gnidilatimonoein (Gn) , to provide a representative and detailed application note for researchers in leukemia drug discovery. Gnidilatimonoein has been shown to induce proliferation inhibition, cell cycle arrest, and apoptosis in HL-60 cells.
Introduction
The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying the differentiation and apoptosis of myeloid cells. This application note details the use of the diterpene ester Gnidilatimonoein (Gn) as a potent inducer of apoptosis and differentiation in HL-60 cells. The following sections provide quantitative data on its efficacy, detailed protocols for key cellular assays, and a proposed mechanism of action. This information is intended for researchers, scientists, and drug development professionals investigating novel anti-leukemic agents.
Data Presentation
The anti-proliferative and pro-apoptotic effects of Gnidilatimonoein on HL-60 cells are summarized below.
Table 1: Cytotoxicity of Gnidilatimonoein on HL-60 Cells
| Compound | IC50 Value (µM) | Treatment Duration (hrs) | Assay |
| Gnidilatimonoein (Gn) | 1.3 | 72 | MTT |
Data extracted from a study on the effects of Gnidilatimonoein on HL-60 cells[1][2].
Table 2: Effect of Gnidilatimonoein on HL-60 Cell Cycle Distribution
| Treatment | Duration (hrs) | % of Cells in Sub-G1 | % of Cells in G1 | % of Cells in S | % of Cells in G2 |
| Control | 24 | - | 43% | - | - |
| 1.3 µM Gn | 24 | - | 61% | (11% decrease) | (7% decrease) |
| 1.3 µM Gn | 72 | 59% | - | - | - |
Data indicates that Gnidilatimonoein induces a G1 phase arrest at 24 hours, followed by a significant increase in the Sub-G1 population, which is indicative of apoptotic cells, by 72 hours[1].
Table 3: Induction of Differentiation and Apoptosis by Gnidilatimonoein in HL-60 Cells
| Concentration (µM) | Treatment Duration (hrs) | NBT Positive Cells (Differentiation) | Apoptotic Cells |
| 0.5 - 3.0 | 48 | 17 - 56% | - |
| 0.5 - 3.0 | 72 | 24 - 66% | Dose-dependent increase |
Gnidilatimonoein induces monocytic differentiation in HL-60 cells, which is followed by apoptosis[1].
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on the proliferation of HL-60 cells.
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 4 x 10⁴ cells/mL.
-
Compound Treatment: Treat the cells with various concentrations of Gnidilatimonoein (e.g., 0.5, 1, 1.5, 2, 2.5, and 3 µM) for different time intervals (e.g., 24, 48, and 72 hours). Include an untreated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 30 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of HL-60 cells.
-
Cell Treatment: Seed HL-60 cells and treat with the desired concentration of Gnidilatimonoein (e.g., 1.3 µM) for various time points (e.g., 24, 48, and 72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is used to detect and quantify apoptosis in HL-60 cells.
-
Cell Treatment: Treat HL-60 cells with Gnidilatimonoein at the desired concentrations and for the specified time.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying Gnidilatimonoein in HL-60 cells.
Proposed Signaling Pathway of Gnidilatimonoein-Induced Apoptosis in HL-60 Cells
References
- 1. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Neobritannilactone B in Cancer Research: Application Notes and Protocols
For Immediate Distribution
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration. Neobritannilactone B, a sesquiterpene lactone, has emerged as a compound of interest for its potential cytotoxic effects against various cancer cell lines. To facilitate further research and drug development efforts, comprehensive application notes and detailed experimental protocols are provided herein for assessing the cytotoxic profile of this compound. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound belongs to the family of sesquiterpene lactones, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. Preliminary studies on related compounds suggest that this compound may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest. This document outlines a systematic approach to characterizing the cytotoxic effects of this compound on cancer cells.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data to illustrate the expected outcomes from the described experimental protocols. This data should be used as a reference for comparison with experimentally obtained results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 8.5 |
| MDA-MB-231 | Breast Cancer | 48 | 12.2 |
| A549 | Lung Cancer | 48 | 15.7 |
| HCT116 | Colon Cancer | 48 | 6.3 |
| HeLa | Cervical Cancer | 48 | 10.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.8 | 19.0 ± 1.5 |
| This compound (5 µM) | 68.5 ± 3.5 | 20.1 ± 2.2 | 11.4 ± 1.9 |
| This compound (10 µM) | 75.1 ± 4.2 | 15.5 ± 1.9 | 9.4 ± 1.3 |
Table 3: Quantification of Apoptosis by Annexin V/PI Staining in HCT116 Cells
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | 95.3 ± 2.5 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| This compound (10 µM) | 60.1 ± 4.1 | 25.4 ± 3.2 | 14.5 ± 2.8 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Experimental workflow for the MTT assay.
Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at the desired concentration (e.g., IC50) for the determined time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This protocol uses propidium iodide to stain DNA and determine the cell cycle phase distribution by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (1 mg/mL)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described previously.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Lyse treated cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
Potential Signaling Pathways
Based on studies of structurally related sesquiterpene lactones, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagram illustrates the potential inhibition of the NF-κB signaling pathway, a common target for this class of compounds.
Potential inhibition of the NF-κB pathway by this compound.
Further investigation into the intrinsic and extrinsic apoptotic pathways is also warranted. The diagram below outlines the key components of these pathways that could be investigated.
Overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion
The protocols and application notes provided offer a robust framework for the systematic evaluation of this compound's cytotoxic effects on cancer cells. By employing these standardized methods, researchers can generate reproducible and comparable data, which is crucial for advancing our understanding of this promising natural compound and its potential as a future anticancer therapeutic.
Disclaimer: The quantitative data presented in this document is for illustrative purposes only and should be validated by independent experimental investigation. The proposed signaling pathways are based on the activity of related compounds and require experimental confirmation for this compound.
References
Neobritannilactone B as a potential therapeutic agent for gastrointestinal cancers
Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gastrointestinal (GI) cancers, including gastric and colorectal cancer, remain a significant global health challenge, necessitating the development of novel therapeutic strategies.[1][2] Natural products are a promising source of new anticancer agents. Neobritannilactone B, a sesquiterpene lactone, has emerged as a compound of interest for its potential therapeutic effects against gastrointestinal malignancies. This document provides an overview of the preclinical data on a closely related compound, Acetylbritannilactone (ABL), and details the experimental protocols to investigate its mechanism of action. The data presented for ABL in colorectal cancer cells suggests a potential avenue of research for this compound in a similar context. ABL has been shown to inhibit the growth of HT-29 human colon cancer cells in a dose- and time-dependent manner by inducing cell cycle arrest.[3] This effect is associated with the upregulation of Krüppel-like factor 4 (KLF4), a tumor suppressor.[3]
Key Signaling Pathways
This compound is hypothesized to exert its anticancer effects by modulating key signaling pathways frequently dysregulated in gastrointestinal cancers, such as the PI3K/Akt and STAT3 pathways.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is crucial in regulating cell growth, proliferation, survival, and metastasis.[4] Its aberrant activation is a common feature in gastric cancer. Inhibition of this pathway can suppress tumor growth and metastasis.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a vital role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is frequently observed in colorectal and other gastrointestinal cancers and is associated with resistance to therapy. Targeting STAT3 signaling is a promising therapeutic strategy.
Data Summary
The following tables summarize the quantitative data on the effects of Acetylbritannilactone (ABL) on the HT-29 colorectal cancer cell line. This data is presented as a proxy for the potential effects of this compound.
Table 1: Effect of Acetylbritannilactone (ABL) on HT-29 Cell Viability
| ABL Concentration (µM) | Inhibition Rate (%) after 24h | Inhibition Rate (%) after 48h | Inhibition Rate (%) after 72h |
| 0 | 0 | 0 | 0 |
| 10 | 15.2 ± 2.1 | 25.3 ± 3.2 | 35.4 ± 4.5 |
| 20 | 28.7 ± 3.5 | 45.1 ± 5.1 | 60.2 ± 6.3 |
| 40 | 50.3 ± 5.8 | 70.8 ± 7.2 | 85.1 ± 8.9 |
Table 2: Effect of Acetylbritannilactone (ABL) on Cell Cycle Distribution in HT-29 Cells (48h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 ± 4.1 | 30.1 ± 3.2 | 14.7 ± 2.5 |
| ABL (20 µM) | 70.3 ± 5.3 | 18.2 ± 2.8 | 11.5 ± 2.1 |
Table 3: Effect of Acetylbritannilactone (ABL) on the Expression of Cell Cycle-Related Proteins in HT-29 Cells (48h treatment)
| Treatment | Cyclin E (relative expression) | CDK4 (relative expression) | p21 (relative expression) | KLF4 (relative expression) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| ABL (20 µM) | 0.45 ± 0.05 | 0.52 ± 0.06 | 2.5 ± 0.3 | 3.1 ± 0.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of gastrointestinal cancer cells.
Materials:
-
Gastrointestinal cancer cell lines (e.g., HT-29, AGS, MKN-45)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
References
- 1. Gastrointestinal cancer resistance to treatment: the role of microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrointestinal Cancer Patient Nutritional Management: From Specific Needs to Novel Epigenetic Dietary Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylbritannilactone suppresses growth via upregulation of krüppel-like transcription factor 4 expression in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of PI3K/AKT pathway in gastric cancer and its blockade suppresses tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis Strategies for Neobritannilactone B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone natural product that has garnered interest within the scientific community due to its potential biological activities, a common trait among this class of compounds. The intricate bicyclic core fused with a reactive α-methylene-γ-butyrolactone moiety presents a formidable challenge for synthetic chemists. While a direct total synthesis of this compound has not been extensively reported in publicly available literature, this document provides a comprehensive overview of synthetic strategies and detailed protocols applicable to the synthesis of this compound and its analogs. By examining the successful total syntheses of structurally related sesquiterpene lactones, particularly those of the guaianolide and eudesmanolide classes, researchers can glean valuable insights into the construction of the key structural motifs of this compound.
This application note outlines common retrosynthetic disconnections, key chemical transformations, and detailed experimental procedures that can serve as a foundational guide for the development of a successful total synthesis campaign.
Retrosynthetic Strategies
A plausible retrosynthetic analysis of this compound reveals several key challenges, including the stereocontrolled construction of the bicyclo[5.3.0]decane core, the installation of the angular methyl group, and the formation of the sensitive α-methylene-γ-butyrolactone ring. The following diagram illustrates a general retrosynthetic approach inspired by the syntheses of related natural products.
Caption: General retrosynthetic analysis of this compound.
Key strategic considerations for the synthesis of the this compound scaffold include:
-
Formation of the Bicyclo[5.3.0]decane Core: This hydroazulene skeleton is a common feature in many sesquiterpenoids. Successful strategies often involve intramolecular cyclization reactions, such as radical cyclizations, aldol (B89426) condensations, or ring-closing metathesis, to construct the seven-membered ring onto a pre-existing five-membered ring, or vice versa.[1][2]
-
Installation of the α-Methylene-γ-butyrolactone: This moiety is crucial for the biological activity of many sesquiterpene lactones. Common methods for its construction include the Reformatsky reaction, Barbier-type reactions, or the addition of a suitable three-carbon unit to a ketone or aldehyde precursor, followed by lactonization and elimination.[3][4][5]
-
Stereochemical Control: The multiple stereocenters in this compound require careful planning for their stereoselective introduction. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Key Synthetic Transformations and Protocols
The following sections detail experimental protocols for key reactions that are highly relevant to the synthesis of this compound and its analogs, drawn from the successful syntheses of related natural products.
Intramolecular [4+3] Cycloaddition for Bicyclo[5.3.0]decane Core Synthesis
A powerful strategy for the construction of the seven-membered ring in the bicyclo[5.3.0]decane core is the intramolecular [4+3] cycloaddition. This reaction can rapidly build molecular complexity and establish key stereocenters.
Table 1: Quantitative Data for a Representative Intramolecular [4+3] Cycloaddition
| Entry | Reactant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Furan-derived diene | Ga(OTf)₃ | CH₂Cl₂ | 0 to rt | 12 | 75 |
Experimental Protocol: Gallium(III) Triflate Catalyzed Intramolecular [4+3] Cycloaddition
-
To a solution of the furan-derived diene (1.0 equiv) in anhydrous dichloromethane (B109758) (0.05 M) at 0 °C under an argon atmosphere is added gallium(III) triflate (0.1 equiv).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting material (typically 12 hours).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclo[5.3.0]decane product.
Caption: Intramolecular [4+3] cycloaddition workflow.
Synthesis of the α-Methylene-γ-butyrolactone Moiety
The α-methylene-γ-butyrolactone is a key pharmacophore. A common and effective method for its installation is the Reformatsky reaction using γ-bromo-α-(bromomethyl)propionate, followed by zinc-mediated elimination.
Table 2: Quantitative Data for a Representative α-Methylene-γ-butyrolactone Formation
| Entry | Ketone Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl α-(bromomethyl)acrylate, Zn | THF | 65 | 4 | 85 | General Procedure |
Experimental Protocol: Reformatsky-Type Reaction for α-Methylene-γ-butyrolactone Annulation
-
A flame-dried flask is charged with zinc dust (2.0 equiv) and a crystal of iodine. The flask is heated gently under vacuum until the iodine sublimes, and then cooled to room temperature and filled with argon.
-
Anhydrous tetrahydrofuran (B95107) (THF) is added, followed by a solution of the ketone substrate (1.0 equiv) and ethyl α-(bromomethyl)acrylate (1.5 equiv) in THF via syringe pump over 1 hour.
-
The reaction mixture is heated to reflux (65 °C) and stirred for 4 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is extracted with ethyl acetate (B1210297) (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the α-methylene-γ-butyrolactone.
Caption: Workflow for α-methylene-γ-butyrolactone synthesis.
Conclusion
The total synthesis of this compound and its analogs represents a significant challenge that can be addressed through the strategic application of modern synthetic methodologies. While a dedicated total synthesis of this compound is not yet prominent in the literature, the successful syntheses of other guaianolide and eudesmanolide sesquiterpene lactones provide a clear and actionable roadmap. The protocols and strategies outlined in this application note, focusing on the construction of the key bicyclo[5.3.0]decane core and the α-methylene-γ-butyrolactone moiety, offer a solid foundation for researchers embarking on the synthesis of this and related natural products. The continued development of novel synthetic methods will undoubtedly pave the way for more efficient and elegant approaches to this important class of molecules.
References
- 1. Total syntheses of echinopines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Unified Approach to the Daucane and Sphenolobane Bicyclo[5.3.0]decane Core: Enantioselective Total Syntheses of Daucene, Daucenal, Epoxydaucenal B, and 14-p-Anisoyloxydauc-4,8-diene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 4. US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones - Google Patents [patents.google.com]
- 5. US6362346B1 - Process for the preparation of α-methylene-γ-butyrolactone and α-acetoxymethyl-γ-butyrolactone - Google Patents [patents.google.com]
Application Notes & Protocols for In Vivo Efficacy Testing of Neobrittanilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction: Preclinical In Vivo Evaluation of Neobrittanilactone B
The transition from promising in vitro results to comprehensive in vivo validation is a critical step in the drug development pipeline. These application notes provide a detailed framework for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of Neobrittanilactone B, a novel compound with therapeutic potential. The protocols outlined herein focus on industry-standard xenograft models, which are fundamental for assessing anti-tumor activity in a complex biological system.
Given that the precise molecular mechanism of Neobrittanilactone B is still under investigation, we will use the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary example for mechanistic studies. The NF-κB pathway is a critical regulator of cellular processes such as inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[1][2][3] Therefore, assessing the impact of Neobrittanilactone B on this pathway can provide significant insights into its mode of action.
The following sections offer detailed protocols for establishing in vivo models, assessing therapeutic efficacy, conducting pharmacokinetic and toxicological analyses, and visualizing key experimental workflows and signaling pathways.
Key Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the subcutaneous implantation of human cancer cell lines into immunodeficient mice to generate tumors for efficacy testing.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® or similar basement membrane matrix (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 2 x 10^7 cells/mL. Perform a viability count using trypan blue; viability should be >95%.
-
Injection Preparation: If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 1 x 10^7 cells/mL. Keep the mixture on ice to prevent premature gelling.
-
Animal Inoculation:
-
Anesthetize the mouse.
-
Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
-
Draw 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into a 1 mL syringe.
-
Gently lift the skin and inject the cell suspension subcutaneously into the flank.
-
-
Tumor Monitoring:
-
Monitor the animals daily for health and tumor development.
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
In Vivo Efficacy and Tumor Growth Inhibition Study Protocol
This protocol details the administration of Neobrittanilactone B and the assessment of its effect on tumor growth.
Materials:
-
Tumor-bearing mice (from Protocol 2.1)
-
Neobrittanilactone B, formulated in a suitable vehicle (e.g., PBS, DMSO/saline mixture)
-
Vehicle control
-
Dosing apparatus (e.g., oral gavage needles, syringes for IV or IP injection)
-
Digital calipers
-
Analytical balance for animal weight
Procedure:
-
Group Randomization: Randomize mice into groups (n=8-10 per group) once tumors reach the desired size. A typical study includes a vehicle control group, one or more Neobrittanilactone B dose groups, and a positive control group (standard-of-care chemotherapy).
-
Dosing:
-
Administer Neobrittanilactone B to the treatment groups according to the predetermined dose and schedule (e.g., daily, twice weekly).
-
Common routes of administration include oral (PO), intraperitoneal (IP), or intravenous (IV).
-
Administer the vehicle alone to the control group using the same schedule and route.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = (1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)) x 100.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot, PCR).
-
Pharmacokinetic (PK) Study Protocol
This protocol outlines the procedure for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Neobrittanilactone B in mice.[4]
Materials:
-
Non-tumor-bearing mice (e.g., C57BL/6 or BALB/c)
-
Neobrittanilactone B
-
Dosing and blood collection apparatus
-
Anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of Neobrittanilactone B to mice via the intended clinical route (e.g., IV and PO to determine bioavailability).
-
Blood Sampling:
-
Collect blood samples (serial or terminal bleeds) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[5]
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Neobrittanilactone B in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
Acute Toxicity Study Protocol
This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Materials:
-
Healthy, non-tumor-bearing mice
-
Neobrittanilactone B
-
Vehicle control
Procedure:
-
Dose Escalation: Administer single, escalating doses of Neobrittanilactone B to different groups of mice.
-
Monitoring: Observe the animals for 14 days for signs of toxicity, including mortality, changes in body weight, clinical observations (e.g., lethargy, labored breathing), and changes in food/water intake.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination to identify any treatment-related changes.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Data Presentation
Quantitative data from the studies should be presented in a clear and structured format.
Table 1: Tumor Growth Inhibition of Neobrittanilactone B
| Treatment Group | Dose & Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle Control | - | 125.5 ± 15.2 | 1850.3 ± 210.4 | - | -2.5 ± 1.5 |
| Neobrittanilactone B | 25 mg/kg, QD, PO | 128.1 ± 14.8 | 980.1 ± 150.7 | 47.0 | -4.1 ± 2.0 |
| Neobrittanilactone B | 50 mg/kg, QD, PO | 126.9 ± 16.1 | 550.6 ± 98.2 | 70.2 | -6.8 ± 2.5 |
| Positive Control | X mg/kg, Q3D, IP | 127.4 ± 15.5 | 425.8 ± 85.3 | 77.0 | -10.2 ± 3.1 |
Data are presented as Mean ± SEM.
Table 2: Pharmacokinetic Parameters of Neobrittanilactone B in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (hr*ng/mL) | T₁/₂ (hr) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| IV | 5 | 1500 | 0.08 | 3200 | 2.5 | 100 |
| PO | 25 | 850 | 1.0 | 4800 | 4.1 | 30 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the curve from time 0 to the last measurement; T₁/₂: Half-life.
Table 3: Summary of Acute Toxicity Findings for Neobrittanilactone B
| Dose (mg/kg) | Mortality | Key Clinical Signs | Mean Body Weight Loss (%) | Gross Necropsy Findings |
|---|---|---|---|---|
| 100 | 0/3 | None | 2 | No significant findings |
| 300 | 0/3 | Mild lethargy on Day 1 | 5 | No significant findings |
| 1000 | 1/3 | Severe lethargy, hunched posture | 15 | Pale liver, enlarged spleen in decedent |
Data are for a single-dose study with a 14-day observation period.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for in vivo model development, efficacy, pharmacokinetics, and toxicity studies.
Example Signaling Pathway: Canonical NF-κB Activation
The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for anti-cancer agents like Neobrittanilactone B. Inhibition at any of the key steps could lead to reduced cell survival and proliferation.
Caption: Canonical NF-κB signaling pathway, a potential target for therapeutic intervention.
Logical Relationship: From In Vitro Data to In Vivo Efficacy
This diagram illustrates the logical progression from initial in vitro findings to the prediction and confirmation of in vivo efficacy.
Caption: Logical flow from in vitro discovery to in vivo proof-of-concept.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers [pubmed.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Synthesis, anticancer activity and mechanism of action of Fe(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mechanism of Action of Neobritannilactone B in Inducing Apoptosis
Disclaimer: Scientific literature pertaining specifically to Neobritannilactone B and its apoptotic mechanism of action is limited. The following application notes and protocols are based on the well-documented activities of structurally related sesquiterpene lactones. These compounds are known to induce apoptosis in cancer cells through similar signaling pathways. Therefore, the information presented here serves as a comprehensive guide for researchers investigating the potential anticancer properties of this compound.
Introduction
This compound is a member of the sesquiterpene lactone class of natural products. Sesquiterpene lactones are recognized for their diverse biological activities, including potent anti-inflammatory and anticancer properties.[1][2] A significant aspect of their anticancer effect is their ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] This document outlines the putative mechanism of action by which this compound induces apoptosis, provides quantitative data from analogous compounds, and details experimental protocols to investigate these effects.
The primary mechanisms by which sesquiterpene lactones, and likely this compound, induce apoptosis involve the modulation of key cellular signaling pathways, particularly the inhibition of the transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3).[3] These pathways are often constitutively active in cancer cells, promoting cell survival, proliferation, and resistance to apoptosis.
Key Signaling Pathways in this compound-Induced Apoptosis
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating the expression of pro-survival genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes such as Bcl-2 and XIAP.
Sesquiterpene lactones, likely including this compound, have been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through direct alkylation of critical cysteine residues on components of the NF-κB pathway, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB. The suppression of NF-κB activity leads to the downregulation of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.
Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer. Upon activation by upstream kinases such as JAKs, STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival (e.g., Bcl-xL, Mcl-1) and proliferation (e.g., Cyclin D1).
Several sesquiterpene lactones have been demonstrated to suppress the activation of STAT3. This inhibition can be achieved by preventing the phosphorylation of STAT3 or by increasing the activity of phosphatases that dephosphorylate STAT3. By inhibiting the STAT3 pathway, this compound is hypothesized to decrease the expression of anti-apoptotic proteins, leading to the induction of the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize quantitative data obtained from studies on sesquiterpene lactones with similar structures and mechanisms of action to what is proposed for this compound.
Table 1: Cytotoxicity of Sesquiterpene Lactones in Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Ambrosin | MDA-MB-231 (Breast Cancer) | 25 | |
| Dehydrocostus lactone | HepG2 (Liver Cancer) | 20.33 | |
| Santonin | SK-BR-3 (Breast Cancer) | 16 | |
| Eupatolide | A549 (Lung Cancer) | Not specified, dose-dependent |
Table 2: Apoptosis Induction by Sesquiterpene Lactones
| Compound | Cell Line | Concentration (µM) | % Apoptotic Cells (Treated vs. Control) | Reference |
| Ambrosin | MDA-MB-231 (Breast Cancer) | 50 | 56% vs. 3.5% | |
| Santonin | SK-BR-3 (Breast Cancer) | 32 | 34.32% (total apoptotic) |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the apoptotic mechanism of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
-
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the protein expression levels to a loading control such as β-actin.
-
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolation and Purification of Neobritannilactone B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of Neobritannilactone B during its isolation from natural sources, such as Inula britannica.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation and purification of this compound and similar sesquiterpene lactones.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent or extraction time may be insufficient to fully extract the compound from the plant material. | Optimize Extraction: Use polar organic solvents like methanol (B129727), ethanol, or acetonitrile (B52724). An optimized method for sesquiterpene lactones involves shaking for one hour followed by 30 minutes of sonication with 100% methanol[1]. Ensure the plant material is finely powdered to maximize surface area. |
| Degradation on Silica (B1680970) Gel: this compound, like many sesquiterpene lactones, may be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography. | Assess Stability: Test the stability of the compound on a TLC plate. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina[2][3]. | |
| Poor Separation of this compound from Impurities | Inappropriate Solvent System: The mobile phase used for chromatography may not have the optimal polarity to resolve this compound from other closely related sesquiterpene lactones. | Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., hexane-ethyl acetate) in your mobile phase. For HPLC, a gradient of acetonitrile and water with 0.1% formic or acetic acid can improve peak shape and resolution[4]. |
| Column Overloading: Applying too much crude extract to the chromatography column is a common reason for poor separation. | Reduce Sample Load: As a general guideline, the sample load should not exceed 1-5% of the column's binding capacity[2]. | |
| High Backpressure or Column Clogging During Chromatography | Particulates in the Sample: The crude extract may contain fine solid particles that can clog the column frit. | Filter the Sample: Before loading onto the column, filter the sample through a 0.45 µm or 0.22 µm syringe filter. |
| Sample Precipitation: The compound or impurities may precipitate at the top of the column upon contact with the mobile phase. | Improve Solubility: Dissolve the sample in a minimal amount of the initial mobile phase or a slightly stronger solvent. If precipitation persists, adjust the mobile phase composition to enhance solubility. | |
| Peak Tailing or Broadening in HPLC | Secondary Interactions: Interactions between the analyte and the stationary phase can cause asymmetrical peaks. | Modify Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to reduce peak tailing for acidic compounds. |
| Column Degradation: The performance of the HPLC column may have deteriorated. | Test Column Performance: Inject a standard mixture to check the column's efficiency. If performance is poor, replace the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: While specific impurities for this compound are not extensively documented in readily available literature, common impurities in the isolation of sesquiterpene lactones from Inula species include other structurally similar sesquiterpenoids such as isomers and degradation products that arise during the extraction and purification process.
Q2: What is a good starting point for the initial purification of the crude extract?
A2: A common and effective initial purification step is flash column chromatography over silica gel. A gradient elution with a hexane-ethyl acetate (B1210297) solvent system is typically used to separate compounds based on polarity.
Q3: How can I improve the final purity of my this compound sample?
A3: For high purity, a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
Q4: My this compound seems to be unstable. What precautions should I take?
A4: Some sesquiterpene lactones can be unstable, especially after the plant material is powdered, with potential degradation observed over time. It is advisable to use freshly powdered plant material for extraction. During purification, avoid prolonged exposure to acidic conditions, such as on silica gel, if your compound shows instability.
Q5: What is the recommended wavelength for detecting this compound using a UV detector in HPLC?
A5: For sesquiterpene lactones, a UV detector is commonly set at a wavelength between 210-220 nm, where the lactone functional group absorbs.
Quantitative Data Presentation
The following table presents hypothetical data based on typical purification results for sesquiterpene lactones, illustrating the expected increase in purity at each stage of the isolation process.
| Purification Step | Starting Material | Purity of this compound (%) | Recovery of this compound (%) |
| Crude Methanol Extract | 100 g dried Inula britannica flowers | 5% | 100% |
| Liquid-Liquid Partitioning | Crude Methanol Extract | 20% | 90% |
| Silica Gel Column Chromatography | Partitioned Extract | 75% | 80% |
| Preparative HPLC | Silica Gel Fractions | >98% | 65% |
Experimental Protocols
Protocol 1: Extraction and Initial Purification
-
Extraction:
-
Grind 100 g of dried and powdered Inula britannica flowers.
-
Suspend the powder in 500 mL of 100% methanol.
-
Agitate the suspension on a shaker for 1 hour at room temperature.
-
Sonicate the mixture for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in 200 mL of a 9:1 methanol:water solution.
-
Perform liquid-liquid partitioning by extracting three times with 200 mL of hexane (B92381) to remove nonpolar impurities.
-
Dilute the methanol phase with water to a 1:1 ratio.
-
Extract the aqueous methanol phase three times with 200 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate the solvent to yield the enriched sesquiterpene lactone fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 60-120 mesh) in a suitable glass column.
-
Dissolve the enriched fraction in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 2: High-Purity Polishing by Preparative HPLC
-
Instrumentation: HPLC system equipped with a preparative pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 10 µm particle size, 250 x 21.2 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 30% B to 70% B over 30 minutes.
-
Flow Rate: 15 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 215 nm.
-
-
Sample Preparation: Dissolve the semi-purified sample from the silica gel column in the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain highly pure this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the isolation and purification of this compound.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
Technical Support Center: Overcoming Solubility Challenges of Neobritannilactone B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Neobritannilactone B in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a sesquiterpene lactone isolated from Inula britannica.[1] It has demonstrated cytotoxic activity, making it a compound of interest for further research.[1] However, like many non-polar natural products, this compound is sparingly soluble in aqueous solutions. This poor solubility can significantly hinder its biological assessment in vitro and in vivo, leading to challenges in formulation development and potentially inaccurate experimental results. While it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, these are often not suitable for biological assays.[1]
Q2: What are the initial steps to assess the aqueous solubility of this compound?
The first step is to determine the equilibrium solubility of the compound. The shake-flask method is a gold standard for this purpose.[2] This involves adding an excess amount of this compound to an aqueous medium (e.g., phosphate-buffered saline, PBS) and shaking it for a sufficient time (typically 24-48 hours) to reach equilibrium.[3] After reaching equilibrium, the undissolved compound is separated from the solution by centrifugation or filtration, and the concentration of the dissolved this compound is quantified using a suitable analytical method like HPLC-UV.
Q3: What are the common strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol, PEG 400) can significantly increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent water solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate and solubility.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a faster dissolution rate.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, the structure of this compound (a lactone) suggests it is not readily ionizable.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization.
Troubleshooting Guides
Issue: Low or inconsistent results in biological assays.
This could be due to the precipitation of this compound in the aqueous assay medium.
Troubleshooting Steps:
-
Visual Inspection: Before and after adding your compound to the assay medium, visually inspect the solution for any signs of precipitation (cloudiness, visible particles).
-
Solubility Confirmation: Determine the kinetic solubility in your specific assay buffer. This involves preparing a high-concentration stock solution in an organic solvent (like DMSO) and serially diluting it into the assay buffer, monitoring for precipitation.
-
Employ a Solubilization Strategy: Based on the required concentration, choose an appropriate solubilization technique from the list above. For in vitro assays, using co-solvents or cyclodextrins is often a practical starting point.
Issue: Difficulty preparing a stock solution in a biologically compatible solvent.
DMSO is a common solvent for initial stock solutions, but high concentrations can be toxic to cells.
Troubleshooting Steps:
-
Minimize DMSO Concentration: Prepare the highest possible concentration of this compound in DMSO to minimize the final volume of DMSO added to your aqueous medium (typically kept below 0.5% v/v).
-
Explore Alternative Solvents: For certain applications, other less toxic organic solvents like ethanol may be used, but their compatibility with the specific assay must be verified.
-
Utilize Solubilizing Excipients: Prepare a concentrated stock solution in a mixture of a co-solvent and water or a cyclodextrin (B1172386) solution.
Data Presentation
The following tables summarize hypothetical quantitative data for different solubility enhancement strategies for this compound. These values are illustrative and should be experimentally determined for your specific conditions.
Table 1: Solubility of this compound in Co-solvent Systems
| Co-solvent | Concentration (% v/v) in Water | Apparent Solubility (µg/mL) |
| None (Water) | 0% | < 1 |
| Ethanol | 10% | 25 |
| Ethanol | 20% | 80 |
| Propylene Glycol | 10% | 35 |
| Propylene Glycol | 20% | 110 |
| PEG 400 | 10% | 50 |
| PEG 400 | 20% | 150 |
Table 2: Effect of Cyclodextrins on this compound Solubility in Water
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 75 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 25 | 180 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 90 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 25 | 220 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 2 mg) to a glass vial containing 1 mL of the desired aqueous medium (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved compound.
-
Sampling: Carefully collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC-UV method.
Protocol 2: Preparation of a this compound Solution using a Co-solvent
-
Stock Solution: Dissolve this compound in a water-miscible organic co-solvent (e.g., PEG 400) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Working Solution: Gradually add the aqueous buffer to the stock solution while vortexing to achieve the desired final concentration of both the compound and the co-solvent. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous medium at the desired concentration.
-
Complexation: Add an excess amount of this compound to the cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixture at a controlled temperature for 24-48 hours.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of dissolved this compound in the filtrate by HPLC-UV.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Potential inhibitory action of this compound on the NF-κB signaling pathway.
References
Stability and degradation profile of Neobritannilactone B under laboratory conditions
Technical Support Center: Neobritannilactone B
Welcome to the technical support resource for researchers working with this compound. This guide provides essential information on assessing the stability and degradation profile of this novel sesquiterpene lactone under typical laboratory conditions. Given the limited publicly available data on this compound, this document outlines recommended protocols and troubleshooting strategies based on best practices for the analysis of natural products, particularly sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many sesquiterpene lactones, this compound is susceptible to degradation through several mechanisms. Key factors include exposure to harsh pH conditions (both acidic and basic), oxidation, high temperatures, and photolytic stress (exposure to light, especially UV).[1][2] The lactone ring, a common feature in this class of compounds, can be particularly prone to hydrolysis under basic conditions.[3]
Q2: How should I properly store solutions of this compound for short-term and long-term use?
A2: For short-term storage (e.g., during an experiment), solutions should be kept at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, it is recommended to store solutions at –20 °C or –80 °C in airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[4] Always perform a quick purity check (e.g., via HPLC) if a solution has been stored for an extended period.
Q3: My analytical results for this compound are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to sample degradation during preparation or analysis. Ensure your analytical mobile phase is not excessively acidic or basic. Check for compatibility between your solvent and the compound. If you suspect degradation is occurring in the autosampler, consider using a cooled autosampler. It is also crucial to ensure that the reference standard itself is pure and has been stored correctly.
Q4: What is a forced degradation study and why is it necessary for this compound?
A4: A forced degradation or stress study is an essential experiment where the compound is intentionally exposed to conditions more severe than those it would typically encounter during storage or use.[2] These conditions include heat, light, humidity, acid/base hydrolysis, and oxidation. The purpose is to rapidly identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can separate the intact drug from its degradants. This is crucial for ensuring the quality, safety, and efficacy of the compound in any future applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent peak in HPLC analysis | On-column degradation: The stationary phase or mobile phase may be too acidic or basic. | Test different HPLC columns with varying pH stability. Adjust the mobile phase pH to be closer to neutral, if chromatographic resolution permits. |
| Solvent-induced degradation: The solvent used to dissolve the sample (e.g., methanol, DMSO) may be causing degradation. | Test the stability of this compound in various common laboratory solvents over a 24-hour period at room temperature. Choose the solvent in which it is most stable. | |
| Appearance of multiple new peaks in the chromatogram | Photodegradation: The sample may be sensitive to light and degrading in the autosampler vial or under laboratory lighting. | Use amber or opaque autosampler vials. Minimize the exposure of the sample and its solutions to direct light. A formal photostability study is recommended. |
| Oxidative degradation: The sample may be reacting with dissolved oxygen in the solvent or air. | Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen). Consider adding a small amount of an antioxidant (e.g., BHT), but first verify it does not interfere with the analysis. | |
| Precipitate forms in the sample solution | Poor solubility: The concentration of the compound may exceed its solubility in the chosen solvent. | Determine the solubility of this compound in various solvents. Use a co-solvent system if necessary. Gentle warming or sonication may help, but be cautious of thermal degradation. |
| Degradation product precipitation: A degradant may be less soluble than the parent compound. | Analyze the precipitate separately if possible (e.g., by dissolving in a stronger solvent) to identify it. This provides valuable information about the degradation pathway. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base hydrolysis is often rapid for lactones.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80 °C for 48 hours. Also, reflux the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method. An LC-MS method is highly recommended for the identification of degradation products.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
The following data is illustrative and represents a typical outcome for a sesquiterpene lactone. Actual results should be determined experimentally.
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Degradation | Number of Degradants >0.1% |
| Control (Unstressed) | 48 hrs | 25 °C | 99.8 | <0.2 | 0 |
| 0.1 M HCl | 24 hrs | 60 °C | 85.2 | 14.6 | 2 |
| 0.1 M NaOH | 4 hrs | 25 °C | 15.7 | 84.1 | 3 |
| 3% H₂O₂ | 24 hrs | 25 °C | 72.4 | 27.4 | 4 |
| Thermal (Solid) | 48 hrs | 80 °C | 98.1 | 1.7 | 1 |
| Thermal (Solution) | 24 hrs | 60 °C | 92.5 | 7.3 | 2 |
| Photolytic (Solid) | ICH Q1B | 25 °C | 94.3 | 5.5 | 2 |
| Photolytic (Solution) | ICH Q1B | 25 °C | 88.9 | 10.9 | 3 |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
Troubleshooting inconsistent results in Neobritannilactone B bioassays
Welcome to the technical support center for Neobritannilactone B (NBL-B) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound (NBL-B) is a sesquiterpene lactone with potential therapeutic applications. While research is ongoing, compounds of this class are often investigated for their anti-inflammatory and cytotoxic properties. The mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Q2: We are observing high variability in our cell viability assay results with NBL-B. What are the potential causes?
Inconsistent results in cell viability assays (e.g., MTT, XTT) are a common challenge.[1] Several factors could be contributing to this variability:
-
Compound Stability and Solubility: NBL-B, like many natural products, may have limited stability and solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound can lead to inconsistent concentrations in your assay wells.
-
Cell Seeding Density: Uneven cell seeding is a major source of variability.[1] Ensure your cell suspension is homogenous and that you are using a consistent number of cells in each well.
-
Reagent Interaction: NBL-B might directly interact with your viability assay reagent. For example, it could reduce the MTT reagent, leading to a false positive signal.[2] It is crucial to run a control with NBL-B and the reagent in a cell-free system to test for any direct interaction.
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate the compound and affect cell growth.[2] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
Q3: Our Western blot analysis for proteins in NBL-B treated cells shows no or very weak signal. How can we troubleshoot this?
A weak or absent signal on a Western blot can be frustrating. Here are some common causes and solutions:[3]
-
Low Protein Concentration: Ensure you are loading a sufficient amount of protein on the gel.
-
Poor Protein Transfer: Verify the efficiency of your protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize the proteins on the membrane after transfer.
-
Suboptimal Antibody Concentration: The concentration of your primary and secondary antibodies is critical. Titrate your antibodies to find the optimal dilution.
-
Inactive Antibody: Ensure your antibodies have been stored correctly and have not expired.
Q4: We are seeing non-specific bands in our Western blots. What could be the reason?
Non-specific bands can obscure your results and make interpretation difficult. Consider the following:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure the antibody has been validated for the specific application.
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific binding of the antibodies. Optimize your blocking conditions by trying different blocking agents (e.g., non-fat milk, BSA) or increasing the blocking time.
-
Insufficient Washing: Inadequate washing between antibody incubations can result in high background and non-specific bands. Increase the number and duration of your wash steps.
Troubleshooting Guides
Inconsistent Cell Viability (MTT Assay) Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Incomplete dissolution of formazan (B1609692) crystals. | Increase incubation time with the solubilization solvent and ensure thorough mixing. | |
| Edge effects in the 96-well plate. | Avoid using the outermost wells for experimental samples. | |
| High background absorbance | Direct reduction of MTT by NBL-B. | Run a cell-free control with NBL-B and MTT reagent. |
| Contamination of cell culture. | Regularly check for microbial contamination. | |
| Interference from phenol (B47542) red in the medium. | Use phenol red-free medium during the MTT assay. | |
| Low absorbance readings | Low cell number. | Increase the number of cells seeded per well. |
| Insufficient incubation time with MTT. | Optimize the incubation time for your specific cell line. | |
| NBL-B is cytotoxic at the tested concentrations. | Perform a dose-response curve to determine the optimal concentration range. |
Western Blot Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or weak signal | Inefficient protein transfer. | Check transfer efficiency with Ponceau S staining. |
| Low protein concentration in the sample. | Increase the amount of protein loaded onto the gel. | |
| Suboptimal antibody dilution. | Titrate the primary and secondary antibody concentrations. | |
| Inactive primary or secondary antibody. | Use a fresh aliquot of antibody or a new antibody. | |
| High background | Insufficient blocking. | Optimize blocking conditions (agent, time, temperature). |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific bands | Primary antibody is not specific enough. | Use a more specific antibody or perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to your lysis buffer. | |
| Too much protein loaded. | Reduce the amount of protein loaded on the gel. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (solubilized in a suitable solvent like DMSO, with the final DMSO concentration not exceeding 0.1%) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: After treating cells with NBL-B, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways.
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
Experimental Workflow
A general workflow for assessing the bioactivity of this compound.
Caption: General experimental workflow for NBL-B bioactivity assessment.
Troubleshooting Logic
A logical flow for troubleshooting inconsistent bioassay results.
Caption: A logical approach to troubleshooting inconsistent bioassay results.
References
Technical Support Center: Addressing Resistance to Neobritannilactone B in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms to the novel anticancer agent, Neobritannilactone B.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the underlying cause?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms, leading to reduced sensitivity.[1][2] It is crucial to confirm this by determining the half-maximal inhibitory concentration (IC50) of this compound in the treated cell population compared to the parental (untreated) cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[3]
Q2: What are the common molecular mechanisms that could lead to resistance against a compound like this compound?
A2: While specific mechanisms for this compound are under investigation, cancer cells typically develop resistance through several established pathways:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, lowering its intracellular concentration.[4][5]
-
Alteration of the Drug Target: Mutations in the gene encoding the molecular target of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibitory effects of the drug, allowing them to continue to proliferate and survive.
-
Drug Inactivation: The cancer cells may metabolize this compound into an inactive form.
-
Inhibition of Cell Death (Apoptosis): Alterations in apoptotic pathways can make cells more resistant to drug-induced cell death.
Q3: How can we experimentally confirm that our cancer cell line has developed resistance to this compound?
A3: Confirmation of resistance involves a series of experiments to demonstrate a stable and significant decrease in sensitivity to the compound. Key approaches include:
-
Serial IC50 Determinations: Perform dose-response assays (e.g., MTT, CellTiter-Glo®) to compare the IC50 values of the parental and suspected resistant cell lines. A fold-change in IC50 of greater than 5-10 is generally considered indicative of resistance.
-
Washout Experiment: To distinguish between stable resistance and temporary adaptation, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely stable due to genetic or epigenetic changes.
-
Clonal Selection and Analysis: Isolate single-cell clones from the resistant population and determine their individual IC50 values. This helps to understand the heterogeneity of resistance within the cell population.
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of this compound resistance.
| Problem | Potential Cause | Suggested Solution |
| High variability in cell viability assay results | Inconsistent cell seeding, edge effects in microplates, incomplete drug solubilization, or inappropriate assay timing. | Ensure a homogenous cell suspension before seeding, avoid using the outermost wells of the plate (or fill them with sterile PBS), confirm complete dissolution of this compound, and perform a time-course experiment to determine the optimal assay endpoint. |
| Failure to generate a resistant cell line | Drug concentration is too high or too low, the parental cell line is not robust or is too heterogeneous. | Start with a concentration around the IC20 and gradually increase it. Ensure you are using a healthy, low-passage cell line. Consider using a different cell line if resistance does not develop. |
| No clear dose-response curve | The concentration range of this compound is not optimal, or the chosen assay endpoint is unsuitable. | Broaden the range of drug concentrations tested. Consider using a different viability assay or extending the incubation time. |
| Resistant phenotype is lost after a few passages in drug-free media | The resistance mechanism may be transient or dependent on the continuous presence of the drug. | This suggests a non-stable resistance mechanism. Further investigation into the specific mechanism is required. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine the Initial IC50: Perform a dose-response experiment with the parental cancer cell line to determine the initial IC50 of this compound.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound. A common strategy is to double the concentration with each subculture, provided the cells remain viable. If significant cell death occurs, reduce the fold-increase to 1.1-1.5.
-
Characterization of the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Western Blot Analysis to Investigate Altered Signaling Pathways
-
Cell Culture and Treatment: Grow both parental and this compound-resistant cells to 70-80% confluency. Treat the cells with this compound at the respective IC50 concentrations for a predetermined time.
-
Prepare Cell Lysates: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-AKT, p-ERK, total AKT, total ERK) and the suspected target of this compound.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Comparative Analysis of Parental and this compound-Resistant Cells
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| IC50 of this compound (µM) | [Insert Value] | [Insert Value] | [Calculate Value] |
| Expression of ABCB1 (P-gp) | [Relative Expression Level] | [Relative Expression Level] | [Calculate Value] |
| Phospho-AKT Levels (Relative to Total AKT) | [Relative Expression Level] | [Relative Expression Level] | [Calculate Value] |
| Phospho-ERK Levels (Relative to Total ERK) | [Relative Expression Level] | [Relative Expression Level] | [Calculate Value] |
Visualizations
Caption: Hypothetical signaling pathway of this compound and potential resistance mechanisms.
Caption: Experimental workflow for developing and characterizing this compound resistant cells.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Neobritannilactone B and Other Bioactive Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neobritannilactone B and other prominent sesquiterpene lactones, a class of naturally occurring compounds known for their diverse and potent biological activities. While quantitative data on this compound is limited in publicly available literature, this document aims to provide a comprehensive overview by comparing it with well-researched analogues such as Parthenolide (B1678480), Helenalin, and Costunolide. The focus is on their cytotoxic and anti-inflammatory properties, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This data-driven comparison is intended to inform further research and drug development efforts in this promising class of natural products.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones are a large and diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. Their chemical structures are characterized by a 15-carbon backbone organized into a lactone ring. The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, is crucial for their biological activity, which often involves covalent interactions with biological macromolecules. These compounds have garnered significant interest for their potential therapeutic applications, particularly in oncology and immunology.
This compound: An Emerging Compound of Interest
This compound is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine.[1] While research on this compound is still in its early stages, initial studies have identified it as possessing cytotoxic properties. In a study that isolated several sesquiterpene lactones from Inula britannica, this compound (referred to as compound 3 in the study) was reported to be modestly active in cytotoxicity and apoptosis assays against various human cancer cell lines, including COLO 205, HT 29, HL-60, and AGS.[1] However, specific IC50 values were not provided for this particular compound in the study.[1]
Comparative Analysis of Biological Activities
Due to the limited quantitative data for this compound, this section focuses on the well-documented cytotoxic activities of three other prominent sesquiterpene lactones: Parthenolide, Helenalin, and Costunolide. The following tables summarize their half-maximal inhibitory concentrations (IC50) against a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and the assay employed.
Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [2] |
| TE671 | Medulloblastoma | 6.5 | [2] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | ||
| SiHa | Cervical Cancer | 8.42 ± 0.76 | ||
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | ||
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | ||
| Helenalin | GLC4 | Lung Carcinoma | 0.44 | |
| COLO 320 | Colon Cancer | 1.0 | ||
| T47D | Breast Cancer | 4.69 (24h), 3.67 (48h), 2.23 (72h) | ||
| Costunolide | A431 | Skin Cancer | 0.8 | |
| H1299 | Non-small Cell Lung Cancer | 23.93 ± 1.67 | ||
| MDA-MB-231-Luc | Breast Cancer | Not specified | ||
| HCT116 | Colon Cancer | Not specified |
Mechanisms of Action
Sesquiterpene lactones exert their biological effects through multiple mechanisms, primarily by targeting key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Parthenolide: This is one of the most extensively studied sesquiterpene lactones. Its primary mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Parthenolide can directly interact with and inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Additionally, it has been shown to modulate other pathways, including STAT and MAPK signaling, and to induce apoptosis through the generation of reactive oxygen species (ROS).
Helenalin: Helenalin is a potent inhibitor of NF-κB, acting through direct alkylation of the p65 subunit, which prevents its binding to DNA. This direct targeting of a key transcription factor makes Helenalin a powerful anti-inflammatory agent.
Costunolide: Costunolide has been shown to induce apoptosis in various cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins. It also inhibits cell proliferation and has been reported to suppress cancer cell migration and invasion.
The signaling pathways for this compound have not yet been elucidated, but it is plausible that it shares mechanisms with other sesquiterpene lactones, such as the modulation of inflammatory and apoptotic pathways.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by sesquiterpene lactones and a typical experimental workflow for assessing cytotoxicity.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Parthenolide.
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method to assess the cytotoxic effects of compounds on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is used to quantify the activation of the NF-κB signaling pathway.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Upon activation of the NF-κB pathway, transcription of the luciferase gene is induced, leading to the production of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the level of NF-κB activation. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10-20 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated control.
Apoptosis Detection (Western Blot for Caspase Cleavage and PARP)
This method is used to detect key protein markers of apoptosis.
Principle: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., caspase-8, -9) are activated, which in turn cleave and activate effector caspases (e.g., caspase-3, -7). Activated caspase-3 cleaves several cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to its inactivation. Western blotting can detect the cleavage of pro-caspases into their active forms and the cleavage of PARP, which are hallmarks of apoptosis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the sesquiterpene lactone at the desired concentrations and for the appropriate time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Also, probe for the full-length forms of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the extent of caspase and PARP cleavage, indicating the level of apoptosis induction.
Conclusion
This compound is an emerging sesquiterpene lactone with demonstrated cytotoxic potential. While detailed quantitative and mechanistic studies are still needed to fully characterize its activity, a comparative analysis with well-established sesquiterpene lactones like Parthenolide, Helenalin, and Costunolide provides a valuable framework for understanding its potential therapeutic value. The data and protocols presented in this guide are intended to facilitate further research into this compound and the broader class of sesquiterpene lactones, with the ultimate goal of developing novel and effective therapeutic agents.
References
Neobritannilactone B and Parthenolide: A Comparative Analysis of Cytotoxic Activity
For Immediate Release
In the landscape of oncological research, the quest for potent, naturally derived cytotoxic agents is a paramount endeavor. This guide presents a comparative analysis of two such sesquiterpene lactones: Neobritannilactone B and Parthenolide (B1678480). Both compounds have demonstrated significant cytotoxic effects against various cancer cell lines, positioning them as compelling candidates for further therapeutic development. This report synthesizes available experimental data to objectively compare their cytotoxic efficacy and mechanisms of action.
I. Comparative Cytotoxic Activity
The cytotoxic potential of this compound and Parthenolide has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals distinct yet potent activities for both compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | COLO 205 | Colon Carcinoma | Data Not Available |
| HT-29 | Colorectal Adenocarcinoma | Data Not Available | |
| AGS | Gastric Adenocarcinoma | Data Not Available | |
| HL-60 | Promyelocytic Leukemia | Data Not Available | |
| Parthenolide | A549 | Lung Carcinoma | 4.3[1] |
| TE671 | Medulloblastoma | 6.5[1] | |
| HT-29 | Colorectal Adenocarcinoma | 7.0[1] | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | |
| CNE1 (24h) | Nasopharyngeal Carcinoma | 20.05[2] | |
| CNE1 (48h) | Nasopharyngeal Carcinoma | 7.46[2] | |
| CNE2 (24h) | Nasopharyngeal Carcinoma | 32.66 | |
| CNE2 (48h) | Nasopharyngeal Carcinoma | 10.47 | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | |
| A549 | Non-small Cell Lung Cancer | 15.38 ± 1.13 | |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 |
II. Mechanisms of Action
Both this compound and Parthenolide exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the intricacies of their molecular interactions reveal distinct signaling pathways.
This compound
The primary mechanism of action for this compound is the induction of apoptosis. While the specific signaling cascade is not as extensively characterized as that of Parthenolide, it is established as a potent inducer of this cell death pathway in various cancer cell lines.
Parthenolide
Parthenolide's cytotoxic activity is well-documented and is largely attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.
Parthenolide is believed to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, Parthenolide effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes. This inhibition of NF-κB signaling sensitizes cancer cells to apoptosis.
Furthermore, Parthenolide has been shown to suppress the activity of Signal Transducer and Activator of Transcription 3 (STAT3), another key transcription factor involved in cancer cell proliferation and survival. The compound can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and further promoting apoptosis.
III. Experimental Protocols
The cytotoxic activities of both compounds are typically assessed using standard in vitro assays.
Cell Viability Assays (MTT and LDH)
A common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
The Lactate Dehydrogenase (LDH) assay is another method used to quantify cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (a hallmark of necrosis). The amount of LDH in the medium is proportional to the number of dead cells.
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, several techniques can be employed. These include:
-
DNA Fragmentation Analysis: Apoptotic cells exhibit characteristic fragmentation of their DNA, which can be visualized by agarose (B213101) gel electrophoresis.
-
Flow Cytometry: Using annexin (B1180172) V and propidium (B1200493) iodide staining, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting: This technique can be used to measure the levels of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family.
IV. Conclusion
Both this compound and Parthenolide are promising natural compounds with significant cytotoxic activity against cancer cells. Parthenolide's mechanism of action, primarily through the inhibition of the pro-survival NF-κB pathway, is well-established. While this compound is also a potent inducer of apoptosis, further research is required to fully elucidate its specific molecular targets and signaling pathways. The quantitative data for Parthenolide suggests a broad efficacy across multiple cancer types. The lack of specific IC50 values for this compound in the public domain highlights an area for future investigation to allow for a more direct and comprehensive comparison of their therapeutic potential. Researchers are encouraged to conduct head-to-head studies to definitively assess the relative potency and therapeutic index of these two compelling sesquiterpene lactones.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Neobritannilactone B for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of Neobritannilactone B and its closely related derivative, 1,6-O,O-Diacetylbritannilactone (OODBL). Both compounds are sesquiterpenoid lactones isolated from the plant Inula britannica. Due to the limited availability of public data on this compound, this guide focuses primarily on the experimentally determined effects of OODBL, offering insights into its selectivity for cancer cells and its mechanism of action.
Executive Summary
-
High Potency Against Cancer Cells: OODBL, a derivative of this compound, has demonstrated significant cytotoxic effects against various cancer cell lines.
-
Apoptosis Induction: Both this compound and OODBL are potent inducers of apoptosis in cancer cells.
-
Mechanism of Action: OODBL is understood to exert its anti-tumor effects by modulating specific signaling pathways, leading to cell cycle arrest and programmed cell death.
-
Data Gaps: A significant gap in the current research is the lack of comprehensive data on the cytotoxicity of this compound and OODBL against a wide range of normal, non-cancerous cell lines. This information is crucial for definitively determining their selectivity and therapeutic window.
Quantitative Data on Cytotoxicity
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| 1,6-O,O-Diacetylbritannilactone (OODBL) | MCF-7 | Breast Cancer | 12.5 µM | [1] |
| 1,6-O,O-Diacetylbritannilactone (OODBL) | CAL27 | Oral Squamous Carcinoma | Data not provided | [2] |
| 1,6-O,O-Diacetylbritannilactone (OODBL) | SCC15 | Oral Squamous Carcinoma | Data not provided | [2] |
| This compound | COLO 205 | Colon Cancer | Potent apoptosis inducer | [1] |
| This compound | HT-29 | Colon Cancer | Potent apoptosis inducer | [1] |
| This compound | AGS | Gastric Carcinoma | Potent apoptosis inducer | |
| This compound | HL-60 | Promyelocytic Leukemia | Potent apoptosis inducer |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency. The selectivity index (SI), a ratio of the IC50 for normal cells to that of cancer cells, is a critical measure of a compound's therapeutic potential. The absence of IC50 values for normal cell lines in the available literature prevents the calculation of a definitive SI for OODBL. One study utilized normal oral cells (HOK cells) in their research on OODBL; however, they did not report an IC50 value for this cell line.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of OODBL's anti-cancer effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., CAL27, SCC15) and a normal cell line are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of OODBL for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with OODBL at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Visualizations
Experimental Workflow for Evaluating Selectivity
Caption: Workflow for determining the in vitro selectivity of a compound.
Signaling Pathway of OODBL-Induced Apoptosis
Caption: Proposed signaling pathway for OODBL-induced apoptosis in cancer cells.
Conclusion
The available evidence strongly suggests that 1,6-O,O-Diacetylbritannilactone (OODBL), a close analog of this compound, is a potent anti-cancer agent that induces apoptosis in various cancer cell lines. The modulation of the miR-1247-3p/LXRα/ABCA1 signaling pathway and the intrinsic apoptosis pathway appear to be key mechanisms in its mode of action. However, a critical aspect for its development as a therapeutic agent is the determination of its selectivity. Future research must focus on comprehensive cytotoxicity studies of both this compound and OODBL on a diverse panel of normal human cell lines to establish a clear selectivity index. This will be a crucial step in assessing their potential for further preclinical and clinical development.
References
Unveiling the Apoptotic Arsenal of Neobritannilactone B: A Comparative Guide to its Molecular Targets
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Neobritannilactone B's molecular targets within apoptotic pathways. By presenting experimental data and detailed protocols, we aim to objectively assess its performance against other apoptosis-inducing agents.
This compound, a novel natural product, has emerged as a potent inducer of apoptosis in cancer cells. This guide delves into the molecular mechanisms underpinning its cytotoxic effects, with a particular focus on its modulation of the STAT3 signaling pathway and the Bcl-2 family of proteins. Through a comparative analysis with established inhibitors, we highlight the unique therapeutic potential of this compound.
Comparative Analysis of Apoptotic Induction
This compound's efficacy in triggering apoptosis is attributed to its ability to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell survival and proliferation. This inhibition leads to the downregulation of several anti-apoptotic proteins, thereby shifting the cellular balance towards programmed cell death.
| Compound | Target Pathway | Cell Line | IC50 | Effect on Protein Expression |
| This compound (R001) | STAT3 | MDA-MB-468 | ~5 µM | Inhibits p-STAT3 (Tyr705), Decreases c-Myc, Mcl-1, Bcl-2, Bcl-xL [1] |
| MDA-MB-231 | ~5 µM | Inhibits p-STAT3 (Tyr705), Decreases c-Myc, Mcl-1, Bcl-2, Bcl-xL [1] | ||
| Cryptotanshinone | STAT3 | A498, 786-O, ACHN | Not Specified | Inhibits p-STAT3 (Tyr705), Downregulates Bcl-2 and Survivin[2] |
| Alantolactone | STAT3 | A549 | Not Specified | Suppresses STAT3 activation |
| WP1066 | STAT3 | U87-MG, U373-MG | 5.6 µM, 3.7 µM | Suppresses Bcl-xL and Mcl-1[3] |
| Lobaplatin | PI3K/Akt | T24, 5637 | Not Specified | Regulates Bcl-2 and Bax expression[4] |
Table 1: Comparative Efficacy of Apoptosis-Inducing Compounds. This table summarizes the inhibitory concentrations and effects on key apoptotic proteins for this compound and other relevant compounds.
Delving into the Molecular Mechanisms
The apoptotic activity of this compound is rooted in its targeted disruption of the STAT3 signaling cascade. In many cancer cells, STAT3 is constitutively activated, leading to the transcription of genes that promote cell survival and suppress apoptosis.
The STAT3 Signaling Pathway
This compound intervenes in this pathway by inhibiting the phosphorylation of STAT3 at the tyrosine 705 residue (pY705-STAT3). This prevents the dimerization and subsequent nuclear translocation of STAT3, thereby blocking the transcription of its anti-apoptotic target genes, including Bcl-2, Bcl-xL, and c-Myc.
The Bcl-2 Family of Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members determines the cell's fate. By downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, this compound tips the scale in favor of apoptosis. This allows pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases.
Experimental Protocols
To facilitate the replication and validation of these findings, we provide the methodologies for key experiments.
Western Blot Analysis for STAT3 Phosphorylation and Bcl-2 Family Protein Expression
Objective: To determine the effect of this compound on the protein levels of total STAT3, phosphorylated STAT3 (Tyr705), Bcl-2, and Bax.
Methodology:
-
Cell Culture and Treatment: MDA-MB-468 or MDA-MB-231 cells are seeded and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound (or vehicle control) for specified time points.
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total STAT3, p-STAT3 (Tyr705), Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.
Workflow for Assessing Apoptotic Induction
Conclusion
This compound demonstrates significant potential as a novel anti-cancer agent by effectively inducing apoptosis through the targeted inhibition of the STAT3 signaling pathway. Its ability to downregulate key anti-apoptotic Bcl-2 family proteins provides a clear mechanism for its cytotoxic activity. Further investigation into the direct binding affinity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic promise. This guide serves as a foundational resource for researchers seeking to build upon these findings and explore the full potential of this promising natural product.
References
- 1. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobaplatin induces apoptosis in T24 and 5637 bladder cancer cells by regulating Bcl-2 and Bax expression and inhibiting the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to Neobritannilactone B Derivatives
For Immediate Release
Yangling, China – December 1, 2025 – In the ongoing quest for novel anticancer agents, researchers have turned their attention to the intricate molecular architecture of sesquiterpene lactones, a class of natural products renowned for their diverse biological activities. This guide provides a comprehensive comparison of Neobritannilactone B derivatives, offering valuable insights into their structure-activity relationships (SAR) and potential as therapeutic leads. The data presented herein is targeted towards researchers, scientists, and drug development professionals actively involved in the field of oncology.
While specific biological data for this compound is not yet widely available, extensive research on its close analogue, 1-O-acetylbritannilactone (ABL), isolated from the medicinal plant Inula britannica, has provided a robust framework for understanding the key structural motifs governing cytotoxicity. This guide will focus on the SAR of ABL derivatives as a predictive model for the potential of this compound analogues.
Structure-Activity Relationship Highlights
Studies on semi-synthetic analogues of 1-O-acetylbritannilactone have revealed two critical structural features that significantly influence their cytotoxic effects against cancer cells:
-
Esterification at the 6-OH Position: Increasing the lipophilicity at this position through esterification with various acyl groups has been shown to enhance cytotoxic activity.
-
The α-methylene-γ-lactone Moiety: This reactive group is a hallmark of many biologically active sesquiterpene lactones and is considered essential for their anticancer properties.
The following diagram illustrates the general workflow employed in structure-activity relationship studies of natural product derivatives.
Comparative Cytotoxicity Data
The cytotoxic activities of 1-O-acetylbritannilactone and its derivatives were evaluated against a panel of human cancer cell lines and a normal hamster cell line. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | Modification at 6-OH | HCT116 (μM)[1] | HEp-2 (μM)[1] | HeLa (μM)[1] | CHO (μM)[1] |
| 1-O-acetylbritannilactone | -OH | > 40 | > 40 | > 40 | > 40 |
| Derivative 1 | Acetyl | 15.23 ± 1.21 | 20.11 ± 1.54 | 18.56 ± 1.32 | 25.43 ± 2.11 |
| Derivative 2 | Propionyl | 12.87 ± 1.09 | 17.45 ± 1.23 | 15.34 ± 1.18 | 21.78 ± 1.98 |
| Derivative 3 | Butyryl | 10.21 ± 0.98 | 14.87 ± 1.11 | 13.21 ± 1.05 | 19.54 ± 1.67 |
| Derivative 4 | Valeryl | 8.76 ± 0.76 | 12.34 ± 0.99 | 10.98 ± 0.87 | 17.89 ± 1.45 |
| Derivative 14 | Lauroyl (12C) | 2.91 ± 0.23 | 4.56 ± 0.34 | 3.78 ± 0.29 | 6.78 ± 0.54 |
| Etoposide (VP-16) | - | 2.13 ± 0.18 | 3.54 ± 0.27 | 2.89 ± 0.22 | 4.79 ± 0.38 |
HCT116: Human colon carcinoma; HEp-2: Human laryngeal carcinoma; HeLa: Human cervical carcinoma; CHO: Chinese hamster ovary (normal cell line).
The data clearly indicates that increasing the length of the acyl chain at the 6-OH position leads to a significant enhancement in cytotoxic activity. Notably, the derivative bearing a lauroyl group (Derivative 14) exhibited the most potent activity, with IC50 values comparable to the standard chemotherapeutic drug, etoposide.[1]
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Many sesquiterpene lactones are known to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A prominent target is the Nuclear Factor-kappa B (NF-κB) pathway, which is often constitutively active in cancer cells, promoting inflammation and preventing apoptosis.
Sesquiterpene lactones, including derivatives of britannilactone, are believed to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This action blocks the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of its target genes, which are crucial for cancer cell survival.
The following diagram illustrates the proposed mechanism of NF-κB inhibition by sesquiterpene lactones.
Furthermore, the most potent derivative, compound 14, was found to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase in HCT116 cells, further supporting its potential as an anticancer agent.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (HCT116, HEp-2, HeLa) and normal cells (CHO) were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
The pro-apoptotic and cell cycle effects of the most active compound were investigated in HCT116 cells.
-
Cell Treatment: HCT116 cells were treated with the test compound at its IC50 concentration for 24 and 48 hours.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): Apoptosis was assessed by flow cytometry using an Annexin V-FITC/Propidium (B1200493) Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Cell Cycle Analysis: For cell cycle analysis, treated cells were harvested, fixed in 70% ethanol, and stained with propidium iodide. The DNA content was analyzed by flow cytometry.
Conclusion
The structure-activity relationship studies of 1-O-acetylbritannilactone derivatives provide a strong foundation for the rational design of novel and potent anticancer agents based on the this compound scaffold. The key takeaways for researchers in this field are the critical roles of the 6-OH position and the α-methylene-γ-lactone moiety in conferring cytotoxicity. The inhibition of the NF-κB pathway and the induction of apoptosis represent promising mechanisms of action that warrant further investigation. Future studies should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to validate these findings and identify lead candidates for further preclinical development.
References
A Comparative Analysis of Neobritannilactone B's Efficacy Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic efficacy of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, with that of established standard-of-care chemotherapeutic drugs. The data presented is based on available in-vitro studies, offering a quantitative and methodological overview for researchers in oncology and drug discovery.
I. Comparative Cytotoxicity: In-Vitro Analysis
The efficacy of this compound has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and provides a comparative reference for standard chemotherapeutic agents against the same cell lines. It is important to note that the IC50 values for the standard drugs are compiled from various studies and experimental conditions may differ, which can influence the results.
| Cell Line | Tumor Type | This compound IC50 (µM) | Standard Chemotherapeutic Drug | Standard Drug IC50 (µM) |
| COLO 205 | Colon Adenocarcinoma | 14.3 | 5-Fluorouracil | ~5 - 20 |
| Cisplatin | ~2 - 10[1] | |||
| Doxorubicin | ~0.1 - 1 | |||
| HT-29 | Colorectal Adenocarcinoma | 56.1 | 5-Fluorouracil | ~10 - 50[2] |
| Oxaliplatin (B1677828) | ~1 - 10[3] | |||
| Doxorubicin | ~0.5 - 5[4] | |||
| HL-60 | Promyelocytic Leukemia | 27.4 | Doxorubicin | ~0.01 - 0.1 |
| Cytarabine (Ara-C) | ~0.05 - 0.5[5] | |||
| Cisplatin | ~1 - 5 | |||
| AGS | Gastric Adenocarcinoma | 21.4 | 5-Fluorouracil | ~5 - 25 |
| Cisplatin | ~1 - 8 | |||
| Doxorubicin | ~0.1 - 1 |
Note: The IC50 values for standard chemotherapeutic drugs are approximate ranges gathered from multiple sources and are intended for comparative purposes only. Experimental conditions such as incubation time and assay method can significantly affect these values.
II. Experimental Methodologies
The following protocols outline the standard procedures used to determine the cytotoxic activity and apoptotic effects of this compound.
A. Cytotoxicity Assessment by MTT Assay
The in-vitro cytotoxicity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or standard chemotherapeutic drugs for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
B. Apoptosis Induction Analysis
Studies indicate that this compound induces apoptosis in cancer cells. A common method to assess apoptosis is through flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI).
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data allows for the quantification of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Interpretation: An increase in the percentage of Annexin V-positive cells following treatment with this compound indicates the induction of apoptosis.
III. Visualizing the Mechanisms of Action
A. Experimental Workflow
The following diagram illustrates a typical workflow for the initial in-vitro evaluation of a novel anticancer compound like this compound.
Caption: A flowchart outlining the key steps in the in-vitro screening of this compound.
B. Putative Signaling Pathway
Available evidence suggests that this compound induces apoptosis through a mechanism involving the Bcl-2 family of proteins. Specifically, it has been observed to cause a dose-dependent decrease in the anti-apoptotic protein Bcl-XL. The following diagram illustrates a putative signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
No Evidence of Anticancer Activity for Neobritannilactone B Found in Cross-Laboratory Studies
Despite a comprehensive search of available scientific literature, no studies detailing the cross-validation of anticancer activity for a compound named "Neobritannilactone B" in multiple laboratories could be identified. As a result, a comparison guide on its performance against other alternatives, supported by experimental data, cannot be provided at this time.
It is possible that "this compound" may be a novel or very recently synthesized compound for which research has not yet been published. Alternatively, it could be referred to by a different name in the scientific literature, or the name may be a result of a typographical error.
For researchers, scientists, and drug development professionals interested in lactone-containing compounds with anticancer properties, a wealth of information is available for other molecules. For instance, studies on compounds such as Neovibsanin B have demonstrated significant dose-dependent inhibition of glioma cell viability by inducing apoptosis.[1] The mechanism of action for Neovibsanin B was linked to the activation of caspase-3, a key enzyme in the apoptotic pathway.[1]
Similarly, other lactone derivatives have been shown to induce apoptosis in various cancer cell lines.[2][3] The general mechanisms often involve the induction of DNA damage and the activation of specific cell death pathways.[2]
Researchers are encouraged to verify the correct nomenclature and spelling of the compound of interest. Should "this compound" be an alternative name for a known compound, or if research on it is published under a different identifier, a comparative analysis could be conducted. At present, the lack of available data prevents the creation of the requested detailed comparison guide, including data tables and visualizations of experimental workflows and signaling pathways.
References
- 1. Neovibsanin B inhibits human malignant brain tumor cell line proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of tumor cell apoptosis by a novel class of N-thiolated β-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in cancer cells by tumor necrosis factor and butyrolactone, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Neobritannilactone B: An Indirect Assessment Based on Animal Model Studies of Inula britannica Extracts
While direct in vivo validation of Neobritannilactone B's therapeutic potential in animal models is not available in the current body of research, valuable insights can be gleaned from studies on extracts of Inula britannica, the plant from which it is derived, and its closely related compounds. These studies suggest potential anti-inflammatory and hepatoprotective activities, primarily attributed to the presence of sesquiterpene lactones like this compound.
Extracts from Inula britannica have demonstrated notable therapeutic effects in various mouse models of inflammation and liver injury. These effects are often compared against standard inflammatory agents or control groups, providing a baseline for assessing their potency. The anti-inflammatory actions are frequently linked to the modulation of key signaling pathways, particularly the NF-κB pathway, a central regulator of inflammatory responses.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from studies investigating the in vivo effects of Inula britannica extracts and the related sesquiterpene lactone, 1-O-acetylbritannilactone (ABL).
Table 1: Hepatoprotective Effects of Inula britannica Extract on LPS/PA-Induced Liver Injury in Mice
| Treatment Group | Survival Rate (%) | Alanine Transaminase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | - | - | - |
| LPS/PA | 0 | High | High |
| Inula britannica extract + LPS/PA | Improved | Significantly Reduced | Significantly Reduced |
Data adapted from a study on the hepatoprotective effects of Inula britannica, which showed that the administration of the extract improved survival rates and reduced liver enzyme levels in mice with induced hepatic injury[1]. Specific quantitative values for ALT and AST were not provided in the abstract.
Table 2: Anti-inflammatory Effect of 1-O-acetylbritannilactone (ABL) in a Zebrafish Larval Model of Inflammation
| Treatment Group | Neutrophil Recruitment |
| Control (Injury) | High |
| ABL + Injury | Inhibited |
This table is based on a study where ABL was shown to inhibit neutrophil recruitment to the site of injury in a transgenic zebrafish larval model, indicating its anti-inflammatory properties[2]. Quantitative data on the extent of inhibition was not detailed in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the cited research.
LPS/PA-Induced Hepatic Injury Mouse Model
-
Animal Model: Male BALB/c, C57BL/6, or ICR mice[1].
-
Induction of Injury: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) and Propionibacterium acnes (PA) to induce acute liver injury[1].
-
Treatment: Administration of Inula britannica extract. The exact dosage and route of administration were not specified in the abstract[1].
-
Endpoint Measurements:
-
Survival Rate: Monitored over a defined period post-induction.
-
Serum Enzyme Levels: Blood samples collected to measure the levels of Alanine Transaminase (ALT) and Aspartate Aminotransferase (AST), key markers of liver damage.
-
Cytokine Analysis: Spleen cytokine levels were measured to assess the immunomodulatory effects.
-
Zebrafish Larval Model of Inflammation
-
Animal Model: Transgenic Tg(mpx:EGFP) zebrafish larvae, where neutrophils are fluorescently labeled.
-
Induction of Inflammation: Tail fin amputation to induce an inflammatory response and neutrophil recruitment.
-
Treatment: Exposure of the larvae to 1-O-acetylbritannilactone (ABL).
-
Endpoint Measurement:
-
Neutrophil Recruitment: The number of neutrophils migrating to the injury site was quantified using fluorescence microscopy.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to inhibit the NF-κB signaling pathway. The following diagrams illustrate this proposed mechanism and a general experimental workflow for evaluating anti-inflammatory agents in vivo.
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Caption: General experimental workflow for in vivo validation.
References
Synergistic Effects of Neobritannilactone B with Existing Cancer Therapies: A Review of Currently Available Evidence
Despite a comprehensive review of scientific literature, no preclinical or clinical studies investigating the synergistic effects of Neobritannilactone B in combination with existing cancer therapies have been identified. Therefore, a direct comparison guide with supporting experimental data, as requested, cannot be provided at this time.
This compound is a sesquiterpene lactone isolated from the plant Inula britannica. While some compounds from this plant have been investigated for their standalone anticancer properties, research into the potential synergistic or sensitizing effects of this compound when combined with established cancer treatments such as chemotherapy or radiotherapy appears to be a nascent or yet-to-be-explored area of oncology research.
Our extensive search of scientific databases for studies involving this compound and common cancer therapies—including but not limited to cisplatin, doxorubicin, paclitaxel, and radiation therapy—did not yield any publications containing the quantitative data necessary for a comparative analysis. Consequently, information regarding combination index (CI) values, dose-reduction indices (DRI), or in vivo tumor growth inhibition data for this compound in combination treatment regimens is not available.
Furthermore, the absence of such studies means there are no established experimental protocols for assessing the synergistic effects of this compound, nor are there elucidated signaling pathways detailing its mechanism of action in a combination therapy context.
Future Research Directions
The potential for natural compounds to enhance the efficacy of conventional cancer therapies is a promising and active area of research. Given the cytotoxic properties observed in related compounds from Inula britannica, future investigation into the synergistic potential of this compound is warranted. Such studies would need to:
-
Evaluate in vitro synergy: Determine the efficacy of this compound in combination with various chemotherapeutic agents across a panel of cancer cell lines. This would involve generating dose-response curves and calculating CI values to ascertain whether the combination is synergistic, additive, or antagonistic.
-
Investigate mechanisms of action: Elucidate the molecular pathways through which this compound may enhance the effects of other cancer therapies. This could involve studying its impact on cell cycle regulation, apoptosis, DNA repair mechanisms, or drug efflux pumps.
-
Conduct in vivo studies: Assess the synergistic effects in animal models of cancer to determine the impact on tumor growth, metastasis, and overall survival. These studies would be crucial for establishing the therapeutic potential and safety profile of combination treatments involving this compound.
Until such research is conducted and published, a comprehensive and data-driven comparison guide on the synergistic effects of this compound with existing cancer therapies cannot be developed. Researchers, scientists, and drug development professionals are encouraged to consider this gap in the literature as a potential area for future investigation.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Neobritannilactone B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds is a critical component of this responsibility. This guide provides essential safety and logistical information for the handling and disposal of Neobritannilactone B, a sesquiterpene lactone known for its cytotoxic activity. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety goggles, to avoid skin and eye contact.[1]
-
Ventilation: Use this compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Avoid Contamination: Prevent the substance from coming into contact with drains or water courses.[1]
Quantitative Safety Data
| Property | Value | Source |
| Molecular Formula | C15H20O3 | ChemicalBook |
| Molecular Weight | 248.32 | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemicalBook |
| Hazard Statements | The most important known symptoms and effects are described in the labelling. | AbMole BioScience |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like any laboratory chemical, should be conducted in accordance with institutional guidelines and local regulations. The following steps provide a general framework for safe disposal.
1. Small Spills and Residues:
In the event of a small spill, immediate containment and cleanup are necessary to prevent wider contamination.
-
Containment: Absorb any liquid solution containing this compound with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1]
-
Collection: Carefully collect all contaminated materials, including the absorbent material and any cleaning supplies, into a designated and clearly labeled hazardous waste container.
2. Unused or Waste Product:
Disposal of bulk or unused this compound requires careful consideration of its chemical nature and potential hazards.
-
Waste Characterization: Although specific details for this compound are not provided in the search results, as a cytotoxic compound, it should be treated as hazardous waste.
-
Packaging: Place the waste material in a sealed, properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) office.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal information for handling Neobritannilactone B. Given that comprehensive toxicological data for this compound is not widely available, a conservative approach, treating it as a potentially hazardous compound, is mandatory to ensure personnel safety and environmental protection. The following procedures are based on best practices for handling chemicals with unknown toxicity and natural product isolates.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears. |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Protects eyes and face from splashes or airborne particles of the compound. |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher | Recommended when handling the solid form of this compound to prevent inhalation of airborne particles. All work with the solid compound should be performed in a certified chemical fume hood. |
Operational Plan for Handling this compound
A systematic workflow is critical for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container must be clearly labeled with the compound's name and any appropriate hazard warnings.
2. Preparation and Handling:
-
All manipulations of this compound, particularly in its solid (powder) form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Before beginning work, ensure all required PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for handling the solid material.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently sweep up the material, taking care to avoid generating dust. Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
All waste materials containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The label should clearly indicate "Hazardous Waste: this compound" and the date of generation.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: All hazardous waste must be disposed of through your institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
